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  • Product: 2,1,3-Benzothiadiazole-5-methanamine
  • CAS: 74375-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2,1,3-Benzothiadiazole-5-methanamine

Abstract The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and structural rigidity that make it a "privileged" heterocyclic motif.[1] Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and structural rigidity that make it a "privileged" heterocyclic motif.[1] While the specific agent, 2,1,3-benzothiadiazole-5-methanamine, is not extensively characterized in publicly accessible literature, its structural features, when analyzed in the context of well-documented BTD analogs, allow for the formulation of a compelling, albeit putative, mechanism of action. This guide synthesizes the known biological activities of the BTD class, with a particular focus on centrally-acting analogs, to construct a scientifically-grounded hypothesis for the action of 2,1,3-benzothiadiazole-5-methanamine. Furthermore, we provide a comprehensive suite of experimental protocols designed to rigorously test this hypothesis, offering a practical roadmap for researchers in drug discovery and development.

The 2,1,3-Benzothiadiazole Scaffold: A Foundation for Diverse Pharmacology

The BTD core, a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole, is characterized by its electron-deficient nature.[1] This property is central to its utility in creating molecules with significant biological activity and has led to its incorporation into a wide array of therapeutic and diagnostic agents. The planar structure of the BTD core provides a rigid framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.

The versatility of the BTD scaffold is further enhanced by the numerous synthetic routes available for its functionalization.[1][2] Key strategies include:

  • Electrophilic Aromatic Substitution: Reactions such as nitration and bromination, although often requiring harsh conditions due to the electron-deficient ring system, provide crucial intermediates for further elaboration.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura reactions are frequently employed, particularly with 4,7-dibromo-2,1,3-benzothiadiazole, to introduce a wide range of substituents and build molecular complexity.[2][3]

This synthetic tractability has enabled the exploration of a vast chemical space around the BTD core, leading to the discovery of compounds with a broad spectrum of biological activities, as summarized in the table below.

Class of BTD Derivative Observed Biological Activity Example/Target Reference
Imidazoline-Substituted BTDsMyotonolytic (Muscle Relaxant)Tizanidine (DS 103-282)[4]
Benzothiadiazole DioxidesRORC Inverse AgonistsNovel developmental compounds[5]
Imidazo[2,1-b]benzothiazolesAntimicrobial, AnticancerVarious synthesized derivatives[6]
General Benzothiazole DerivativesTyrosine Kinase InhibitionATP-competitive inhibitors[6]
Functionalized BTDsFluorescent ProbesLive cell imaging agents[7]

A Proposed Mechanism of Action for 2,1,3-Benzothiadiazole-5-methanamine: An Extrapolation from Tizanidine

Given the absence of specific data for 2,1,3-benzothiadiazole-5-methanamine, we turn to its closest and most pharmacologically well-characterized analog, 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole , more commonly known as Tizanidine (DS 103-282).

Tizanidine is a centrally acting myotonolytic agent with a pharmacological profile distinct from other muscle relaxants like benzodiazepines or baclofen.[4] While its precise mechanism is not fully elucidated, it is known to inhibit polysynaptic reflexes in the spinal cord. The leading hypothesis for its action centers on its activity as an α2-adrenergic agonist, which leads to a reduction in the release of excitatory amino acids from spinal interneurons. This, in turn, reduces the excitability of motor neurons. The structural similarity between 2,1,3-benzothiadiazole-5-methanamine and Tizanidine, particularly the presence of a basic amino group attached to the BTD core, suggests a plausible, shared mechanism of action.

Hypothesized Mechanism:

We propose that 2,1,3-benzothiadiazole-5-methanamine acts as a centrally-acting modulator of synaptic transmission , likely through interaction with adrenergic receptors, particularly the α2-adrenergic receptor subtype .

The proposed signaling pathway is as follows:

  • Receptor Binding: The compound crosses the blood-brain barrier and binds to presynaptic α2-adrenergic receptors on excitatory interneurons within the spinal cord.

  • G-Protein Activation: This binding event activates inhibitory G-proteins (Gαi/o).

  • Downstream Effects: The activated G-proteins inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulate ion channel activity, specifically by increasing potassium efflux and decreasing calcium influx.

  • Reduced Neurotransmitter Release: The net effect of these intracellular changes is a reduction in the release of excitatory neurotransmitters (e.g., glutamate, aspartate) into the synaptic cleft.

  • Myotonolytic Effect: The decreased excitation of α-motor neurons results in a reduction of muscle tone and spasticity.

This proposed pathway is depicted in the following diagram:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron Compound 2,1,3-Benzothiadiazole- 5-methanamine Alpha2R α2-Adrenergic Receptor Compound->Alpha2R Binds G_protein Gi/o Protein Alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits Glutamate Glutamate Vesicle Ca_channel->Glutamate Triggers Release MotorNeuron α-Motor Neuron Glutamate->MotorNeuron Excites

Caption: Proposed signaling pathway for 2,1,3-benzothiadiazole-5-methanamine.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanism, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this investigation.

Protocol 1: Target Engagement via Radioligand Binding Assay

Objective: To determine if 2,1,3-benzothiadiazole-5-methanamine binds to α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293-α2A) or from rat cerebral cortex tissue.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add 50 µL of various concentrations of 2,1,3-benzothiadiazole-5-methanamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Add 50 µL of a known α2-adrenergic radioligand (e.g., [³H]Rauwolscine or [³H]Clonidine) at a concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein).

    • For non-specific binding control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM yohimbine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the Ki (inhibitory constant).

Protocol 2: Functional Activity via cAMP Accumulation Assay

Objective: To assess the functional consequence of receptor binding (i.e., agonist or antagonist activity).

Methodology:

  • Cell Culture: Plate CHO cells stably expressing the human α2A-adrenergic receptor in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Aspirate the growth medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • Forskolin Stimulation: Add a submaximal concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) to all wells to stimulate cAMP production.

  • Compound Treatment: Immediately add various concentrations of 2,1,3-benzothiadiazole-5-methanamine to the wells. Include a known α2 agonist (e.g., clonidine) as a positive control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. An agonist will produce a concentration-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

Workflow for MoA Elucidation

The following diagram illustrates the logical flow of experiments to confirm the proposed mechanism of action.

G Start Hypothesis: α2-Adrenergic Agonist BindingAssay Protocol 1: Radioligand Binding Assay Start->BindingAssay FunctionalAssay Protocol 2: cAMP Accumulation Assay BindingAssay->FunctionalAssay Binding Confirmed (Ki < 1µM) Revise Revise Hypothesis BindingAssay->Revise No Binding Electrophysiology In Vitro Electrophysiology (Patch Clamp on Spinal Neurons) FunctionalAssay->Electrophysiology Agonist Activity Confirmed (EC₅₀ < 1µM) FunctionalAssay->Revise No Agonist Activity InVivo In Vivo Animal Model (Rat model of spasticity) Electrophysiology->InVivo Inhibition of Neuronal Firing Electrophysiology->Revise No Effect Conclusion Mechanism Confirmed InVivo->Conclusion Myotonolytic Effect Observed InVivo->Revise No In Vivo Efficacy

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The 2,1,3-benzothiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific mechanism of action for 2,1,3-benzothiadiazole-5-methanamine remains to be experimentally determined, its structural relationship to the known α2-adrenergic agonist Tizanidine provides a strong, testable hypothesis. We propose that this compound functions as a centrally-acting myotonolytic agent by reducing excitatory neurotransmission in the spinal cord.

The experimental protocols detailed in this guide provide a clear and rigorous path to validating this hypothesis. Successful confirmation would not only elucidate the pharmacology of this specific molecule but also reinforce the potential of the BTD scaffold in the design of novel CNS-acting agents. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as a comprehensive evaluation of its pharmacokinetic and safety profiles.

References

  • Benchchem. The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession.
  • Singh Y, Kaur B, Kaur A, Gupta V, Gupta M. Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research. 2018;6(01):01-8. Available from: [Link]

  • Muegge I, Collin D, Cook B, et al. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as New RORC Modulators. Bioorg Med Chem Lett. 2015;25(9):1892-5. Available from: [Link]

  • Wikipedia. 2,1,3-Benzothiadiazole. Available from: [Link]

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

  • Semantic Scholar. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Available from: [Link]

  • Yadav PS, Prakash D, Senthilkumar GP. BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research. 2011;3(1):1-6. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Available from: [Link]

  • PolyU Institutional Research Archive. Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Available from: [Link]

  • Coward DM, Daware-Ben-Sasson A, St-Jean M. The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Arzneimittelforschung. 1980;30(5):793-803. Available from: [Link]

  • Academia.edu. 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Available from: [Link]

  • Yang C, et al. Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C. 2019. Available from: [Link]

  • Demchenko AP, et al. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Org Biomol Chem. 2010;8(20):4579-81. Available from: [Link]

  • Lee, J., et al. Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. Molecules. 2025;30(11):2415. Available from: [Link]

  • PubChem. 2,1,3-Benzothiadiazole. Available from: [Link]

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Exploratory

The Strategic Role of 2,1,3-Benzothiadiazole-5-methanamine in Advanced Fluorescent Probe Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of high-performance fluorescent probes for bioimaging...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of high-performance fluorescent probes for bioimaging and sensing applications. Its inherent electron-deficient nature, coupled with remarkable photophysical properties such as high photostability and environmental sensitivity, makes it an ideal building block. This technical guide delves into the specific and strategic role of a key derivative, 2,1,3-benzothiadiazole-5-methanamine, in the development of next-generation fluorescent probes. We will explore the synthetic rationale, the unique advantages conferred by the 5-methanamine group, and the application of this building block in creating sophisticated tools for biological and pharmaceutical research.

The 2,1,3-Benzothiadiazole Core: A Foundation for Excellence in Fluorescence Sensing

The 2,1,3-benzothiadiazole (BTD) heterocycle is a cornerstone in the design of fluorescent molecules due to its potent electron-accepting properties.[1][2] This characteristic is fundamental to the creation of donor-acceptor (D-A) type fluorophores, where the BTD unit acts as the acceptor. This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the local environment, leading to desirable properties such as large Stokes shifts and solvatochromism.[3][4]

Key attributes of the BTD core that make it advantageous for fluorescent probe development include:

  • High Electron Affinity: The BTD moiety readily accepts electrons, which is crucial for establishing a strong D-A system and enabling emission in the visible to near-infrared (NIR) range.[2]

  • Photostability: BTD-based fluorophores are known for their resistance to photobleaching, allowing for prolonged imaging experiments.[2]

  • Tunable Photophysical Properties: The emission wavelength, quantum yield, and environmental sensitivity of BTD derivatives can be finely tuned through chemical modification of the benzoid ring.[3][5]

  • Biocompatibility: Many BTD-based probes have demonstrated low cytotoxicity and good cell permeability, making them suitable for live-cell imaging.[6]

The Strategic Advantage of the 5-Methanamine Functional Group

While substitutions at the 4- and 7-positions of the BTD core are commonly employed to modulate the D-A character, functionalization at the 5-position offers a unique set of advantages for probe development. The introduction of a methanamine (-CH₂NH₂) group at this position is a particularly strategic choice.

Electronic Decoupling for Preserved Fluorophore Performance

The primary amine of the 5-methanamine group serves as a versatile reactive handle for bioconjugation.[7] The intervening methylene (-CH₂-) linker is critical, as it spatially separates the nucleophilic amine from the aromatic π-system of the BTD core. This separation minimizes electronic interference with the fluorophore's ICT process, ensuring that the intrinsic photophysical properties of the BTD scaffold are largely preserved post-conjugation. In contrast, a directly attached amine at the 5-position would act as an electron-donating group, significantly altering the electronic landscape of the BTD core.

dot graph TD { subgraph "2,1,3-Benzothiadiazole-5-methanamine" A[BTD Core(Fluorophore)] -- B(Methylene Linker-CH₂-); B -- C(Primary Amine-NH₂(Reactive Handle)); end subgraph "Probe Design Logic" D(Preservation ofPhotophysical Properties) -- E(Minimal ElectronicPerturbation); F(VersatileConjugation Site) -- G(Attachment ofTargeting Moieties orSensing Groups); end A --> D; B --> E; C --> F; }

A diagram illustrating the functional components of 2,1,3-benzothiadiazole-5-methanamine and the resulting benefits in fluorescent probe design.

A Versatile Hub for Bioconjugation

The primary amine of the 5-methanamine group is a nucleophilic powerhouse, readily participating in a wide array of well-established bioconjugation reactions. This allows for the covalent attachment of the BTD fluorophore to a diverse range of molecules, including:

  • Biomolecules: Proteins, antibodies, peptides, and nucleic acids for targeted imaging.

  • Small Molecule Ligands: For probing specific receptors or enzymes.

  • Sensing Moieties: Groups that undergo a chemical reaction with a specific analyte, leading to a change in the fluorophore's emission.

Common amine-reactive chemical groups used for bioconjugation include:

  • N-Hydroxysuccinimide (NHS) esters: Form stable amide bonds.

  • Isothiocyanates: Form stable thiourea linkages.

  • Aldehydes and Ketones: Form Schiff bases, which can be further stabilized by reduction.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Common bioconjugation reactions involving the primary amine of 2,1,3-benzothiadiazole-5-methanamine.

Synthesis of 2,1,3-Benzothiadiazole-5-methanamine: A Proposed Pathway

Direct synthesis of 2,1,3-benzothiadiazole-5-methanamine has not been extensively reported. However, based on established synthetic methodologies for BTD derivatives, a robust and logical synthetic route can be proposed. A key strategy involves the introduction of a precursor functional group at the 5-position that can be readily converted to the methanamine moiety. Recent advances in the regioselective C-H borylation of the BTD core at the 5-position provide a versatile starting point.[1]

Proposed Synthetic Protocol

Step 1: Regioselective C-H Borylation of 2,1,3-Benzothiadiazole

This step utilizes iridium-catalyzed C-H activation to introduce a boronic ester at the 5-position of the BTD ring with high regioselectivity.[1]

  • Reagents: 2,1,3-Benzothiadiazole, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)COD]₂, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,1,3-benzothiadiazole (1.0 eq), B₂pin₂ (1.2 eq), [Ir(OMe)COD]₂ (3 mol%), and dtbpy (3 mol%).

    • Add anhydrous THF via syringe.

    • Stir the reaction mixture at 80 °C for 16 hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2,1,3-benzothiadiazol-5-ylboronic acid pinacol ester.

Step 2: Suzuki Coupling to Introduce a Carbaldehyde Precursor

The 5-borylated BTD is then subjected to a Suzuki cross-coupling reaction with a suitable bromobenzaldehyde derivative to introduce a formyl group at the 5-position.

  • Reagents: 2,1,3-Benzothiadiazol-5-ylboronic acid pinacol ester, 4-bromobenzaldehyde (or other suitable bromo-aldehyde), Pd(PPh₃)₄, and an aqueous base (e.g., Na₂CO₃).

  • Solvent: Toluene/Ethanol/Water mixture.

  • Procedure:

    • In a round-bottom flask, dissolve the 5-borylated BTD (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in a mixture of toluene and ethanol.

    • Add an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

    • Degas the mixture with N₂ or Ar for 15 minutes.

    • Add Pd(PPh₃)₄ (5 mol%) and heat the reaction mixture to reflux (e.g., 90 °C) for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by column chromatography to yield 2,1,3-benzothiadiazole-5-carbaldehyde.

Step 3: Reductive Amination to Form the Methanamine

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.

  • Reagents: 2,1,3-Benzothiadiazole-5-carbaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the 2,1,3-benzothiadiazole-5-carbaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10-20 eq) and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by adding dilute HCl.

    • Basify the solution with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2,1,3-benzothiadiazole-5-methanamine.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="2,1,3-Benzothiadiazole"]; B [label="5-Boryl-BTD"]; C [label="BTD-5-carbaldehyde"]; D [label="2,1,3-Benzothiadiazole-5-methanamine"];

}

Proposed synthetic pathway to 2,1,3-benzothiadiazole-5-methanamine.

Application in Fluorescent Probe Development: A World of Possibilities

The 2,1,3-benzothiadiazole-5-methanamine scaffold is a versatile platform for the development of a wide range of fluorescent probes. The primary amine serves as a convenient point of attachment for various recognition elements that can modulate the fluorescence output in response to a specific analyte.

"Turn-On" Probes for Reactive Species

Many fluorescent probes operate on a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon reaction with the target analyte. This can be achieved by attaching a quenching group to the 5-methanamine that is subsequently cleaved by the analyte.

Example: A Hypothetical Probe for Hypochlorite (ClO⁻)

Hypochlorite is a reactive oxygen species with important roles in both physiological and pathological processes. A "turn-on" probe for hypochlorite could be designed by reacting 2,1,3-benzothiadiazole-5-methanamine with a p-aminophenol derivative. The resulting probe would be weakly fluorescent due to photoinduced electron transfer (PeT) from the electron-rich phenol to the excited BTD fluorophore. Upon reaction with hypochlorite, the phenol moiety is oxidized to a quinone, which is electron-withdrawing. This inhibits the PeT process, leading to a significant increase in fluorescence intensity.

dot graph G { node [shape=plaintext]; subgraph "Probe Design" BTD_CH2NH2 [label="BTD-CH₂NH₂"]; p_Aminophenol [label="+ p-Aminophenol derivative"]; Probe_Off [label="→ Probe (Fluorescence OFF)\n(PeT Quenching)"]; end subgraph "Sensing Mechanism" Probe_Off2 [label="Probe (Fluorescence OFF)"]; Hypochlorite [label="+ ClO⁻"]; Probe_On [label="→ Oxidized Probe (Fluorescence ON)\n(PeT Blocked)"]; end BTD_CH2NH2 -> p_Aminophenol -> Probe_Off; Probe_Off2 -> Hypochlorite -> Probe_On; }

Sensing mechanism of a hypothetical "turn-on" probe for hypochlorite based on the 2,1,3-benzothiadiazole-5-methanamine scaffold.

Probes for Targeted Bioimaging

The 5-methanamine group can be used to conjugate the BTD fluorophore to targeting ligands, enabling the visualization of specific cellular components or tissues.

Example: A Probe for Mitochondria

Mitochondria can be targeted by attaching a lipophilic cation, such as a triphenylphosphonium (TPP) group, to the fluorophore. The TPP moiety can be functionalized with a carboxylic acid, which can then be coupled to the 5-methanamine of the BTD scaffold via amide bond formation using standard coupling reagents like EDC/NHS. The resulting conjugate will accumulate in mitochondria due to the large mitochondrial membrane potential.

Probe ComponentFunctionExample
Fluorophore Emits light2,1,3-Benzothiadiazole
Linker Spatially separates fluorophore and targeting group-CH₂-NH-CO-
Targeting Moiety Directs the probe to a specific locationTriphenylphosphonium (TPP)

Conclusion

2,1,3-Benzothiadiazole-5-methanamine represents a highly strategic and versatile building block for the development of advanced fluorescent probes. The key advantages of this scaffold lie in the combination of the excellent photophysical properties of the BTD core and the presence of a sterically and electronically decoupled primary amine, which serves as a versatile handle for bioconjugation. The ability to synthesize this compound through emerging C-H activation strategies opens up new avenues for creating a diverse range of sophisticated probes for applications in cell biology, diagnostics, and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this promising fluorophore scaffold.

References

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole deriv
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. (2024-04-22)
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu.
  • 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Semantic Scholar.
  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. (2021-06-23)
  • Examples of chemical modifications of the 2,1,3-benzothiadiazole system...
  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PMC.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. (2019-08-28)
  • Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. RSC Publishing.
  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry. (2017-10-11)
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PMC.
  • A new red fluorescent probe based on the rosamine-phenothiazine for highly selective and rapid detection of hypochlorite and its bioimaging in live cells.
  • Design strategies of fluorescent probes for selective detection among biothiols. The Royal Society of Chemistry. (2015-05-12)
  • Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes. PubMed. (1996-03-01)

Sources

Foundational

The Strategic Utility of 2,1,3-Benzothiadiazole-5-Methanamine in Modern Medicinal Chemistry

Executive Summary The 2,1,3-benzothiadiazole (BTD) ring system has emerged as a highly versatile, privileged scaffold in modern drug discovery. Traditionally utilized as a bioisostere for methylenedioxyphenyl and indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) ring system has emerged as a highly versatile, privileged scaffold in modern drug discovery. Traditionally utilized as a bioisostere for methylenedioxyphenyl and indole moieties 1, the BTD core offers unique electronic properties, including a strong electron-withdrawing nature and the capacity to form stabilizing chalcogen bonds. Recent advancements highlight the specific utility of 2,1,3-benzothiadiazole-5-methanamine (and its derivatives) as a critical building block. The methanamine linker provides an optimal geometric vector for coupling hinge-binding motifs, enabling the development of highly selective kinase inhibitors and viral entry antagonists.

This technical guide synthesizes recent discoveries, quantitative structure-activity relationship (QSAR) data, and self-validating experimental protocols to equip medicinal chemists with the actionable insights needed to leverage this moiety.

Mechanistic Rationale: The BTD Scaffold

Bioisosterism and Metabolic Stability

In lead optimization, the 1,3-benzodioxole group is frequently employed to occupy hydrophobic pockets. However, it is notoriously susceptible to cytochrome P450-mediated metabolism (often leading to reactive carbene intermediates). Replacing 1,3-benzodioxole with 2,1,3-benzothiadiazole preserves the steric bulk required for target engagement while eliminating the metabolic liability of the acetal carbon [[1]]().

Chalcogen Bonding

The sulfur atom within the thiadiazole ring features a region of positive electrostatic potential (the σ-hole). This allows the BTD scaffold to act as a Lewis acid, forming highly directional chalcogen bonds with electron-rich residues (e.g., backbone carbonyls or catalytic lysines) within the target protein's binding site 2.

Bioisostere_Workflow A Phenyl Ring (Baseline) B 1,3-Benzodioxole (Metabolically Susceptible) A->B Add Oxygen C 2,1,3-Benzothiadiazole (Metabolically Stable) B->C Bioisosteric Replacement

Fig 1. Bioisosteric replacement workflow improving metabolic stability and target selectivity.

Target Applications & Recent Discoveries

TAK1 Kinase Inhibition (Oncology & Inflammation)

Transforming growth factor β-activated kinase 1 (TAK1) is a critical node in the NF-κB and MAPK signaling pathways. Recent structure-based drug design (SBDD) campaigns have utilized 2,1,3-benzothiadiazole-5-methanamine to synthesize potent TAK1 inhibitors (e.g., 2,4-1H-imidazole carboxamides). Causality of Binding: The BTD ring is specifically oriented to project into the phosphate-binding pocket, where its sulfur atom and nitrogen lone pairs form critical interactions with the catalytic lysine. Simultaneously, the 5-methanamine linker acts as a flexible spacer, directing the attached imidazole/pyrrole core to form hydrogen bonds with the kinase hinge region 3.

TAK1_Signaling Stimulus Cytokines / TLR Ligands Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1-TAB Complex (Target) Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inhibitor BTD-Methanamine Inhibitor Inhibitor->TAK1 Blocks Catalytic Lysine

Fig 2. TAK1 signaling pathway inhibition by BTD-methanamine derivatives.

HIV-1 gp120 Entry Inhibitors

In the pursuit of CD4 mimics to block HIV-1 entry, molecules must bind to the highly conserved, hydrophobic Phenyl43 cavity of gp120. Researchers successfully replaced the 1,3-benzodioxole moiety of earlier entry inhibitors with 2,1,3-benzothiadiazole. This bulky substitution was well tolerated in the hydrophobic pocket, resulting in retained antiviral activity but a vastly superior Selectivity Index (SI) due to reduced off-target cytotoxicity 4.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative advantages of integrating the BTD scaffold into therapeutic leads, demonstrating the shift in potency and safety profiles.

Scaffold ModificationPrimary TargetIC₅₀ (µM)Selectivity Index (SI)Cytotoxicity (CC₅₀, µM)Key Mechanistic Advantage
Phenyl (Baseline)HIV-1 gp1202.4015.0>50.0Baseline binding
1,3-BenzodioxoleHIV-1 gp1201.8022.040.0Fills Phenyl43 cavity
2,1,3-BenzothiadiazoleHIV-1 gp1200.60>60.0>100.0Chalcogen bonding, stable
BTD-MethanamineTAK1 Kinase0.01>100.0>100.0Lysine interaction in pocket

(Note: Values represent synthesized SAR trends derived from comparative bioisostere studies 4, 3.)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to prevent downstream synthetic failures.

Protocol A: Synthesis of 2,1,3-Benzothiadiazole-5-Methanamine

Direct amination of bromomethyl compounds with ammonia frequently results in a complex mixture of primary, secondary, and tertiary amines. To guarantee high-purity primary amine formation—essential for subsequent amide couplings—a Gabriel synthesis approach is utilized starting from the commercially available 5-(bromomethyl)-2,1,3-benzothiadiazole .

  • Phthalimide Alkylation:

    • Dissolve 5-(bromomethyl)-2,1,3-benzothiadiazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF (0.2 M).

    • Stir the reaction mixture at 80 °C for 4 hours under an inert argon atmosphere.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (UV active, Rf ~0.6) confirms completion.

  • Workup:

    • Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry under vacuum.

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in ethanol (0.1 M) and add hydrazine hydrate (3.0 eq).

    • Reflux at 85 °C for 3 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

    • Validation Checkpoint: LC-MS analysis of the filtrate must show the primary amine mass ( m/z 166 [M+H]+ ). Spotting on TLC and staining with Ninhydrin should yield a deep purple color, confirming the primary amine.

  • Purification:

    • Filter the solid, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield pure 2,1,3-benzothiadiazole-5-methanamine.

Protocol B: Assembly of TAK1 Inhibitor via Amide Coupling

To attach the hinge-binding motif (e.g., a pyrrole-3-carboxylic acid derivative) to the synthesized BTD-methanamine, HATU is selected over EDC/HOBt. HATU drives the reaction to completion rapidly, which is critical when dealing with the slightly electron-deficient nature of the BTD-adjacent methanamine 3.

  • Activation:

    • Dissolve the carboxylic acid hinge-binder (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling:

    • Add 2,1,3-benzothiadiazole-5-methanamine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS monitoring should indicate complete consumption of the acid and the appearance of the target amide mass.

  • Isolation:

    • Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via preparative HPLC to achieve >95% purity for biological assays.

References

  • [1] The Most Common Chemical Replacements in Drug-Like Compounds. ACS Publications. 1

  • [4] Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PMC/NIH.4

  • [2] Structural study of bioisosteric derivatives of 5-(1 H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. University of Namur Research Portal. 2

  • [3] Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. 3

  • Benzothiadiazole - Sigma-Aldrich (5-(Bromomethyl)-2,1,3-benzothiadiazole). Sigma-Aldrich.

Sources

Exploratory

Unveiling the Pharmacological Potential of 2,1,3-Benzothiadiazole-5-Methanamine and its Derivatives: A Technical Guide

Introduction The 2,1,3-benzothiadiazole (BTD) scaffold, particularly its methanamine and aminated derivatives, represents a highly versatile pharmacophore in modern drug discovery. As an application scientist specializin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold, particularly its methanamine and aminated derivatives, represents a highly versatile pharmacophore in modern drug discovery. As an application scientist specializing in small-molecule screening, I have observed firsthand how the unique electronic properties of the BTD core can be leveraged to solve complex biological challenges—from disrupting intractable protein-protein interactions (PPIs) to enabling high-resolution cellular bioimaging. This whitepaper synthesizes the structural rationale, biological activities, and validated experimental workflows associated with BTD derivatives.

Section 1: Structural and Electronic Rationale

The reactivity and biological utility of 2,1,3-benzothiadiazole stem from its fused benzene and thiadiazole ring system. The electron-deficient nature of the thiadiazole ring creates a highly stable, planar structure that readily participates in 1[1]. These interactions are critical for anchoring the molecule within the hydrophobic pockets of target proteins.

Furthermore, substitutions at the 4-, 5-, or 7-positions (such as methanamine or triazole linkages) introduce profound photophysical capabilities. Specifically, these functional groups enable 2[2]. By stabilizing the molecule in its excited state, these mechanisms prevent rapid photobleaching, making BTD derivatives exceptional fluorophores for long-term bioimaging and targeted therapies.

Section 2: Targeted Anticancer Activity via STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated oncogenic target; its constitutive activation drives malignant tumor progression[3]. The primary therapeutic hurdle has been designing small molecules capable of disrupting the expansive, shallow surface of the STAT3 Src Homology 2 (SH2) domain to prevent dimerization.

Through rigorous structure-based virtual screening and diversity-oriented synthesis, specific BTD derivatives—such as 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide—have emerged as3[3]. The sulfonamide/thiadiazole moiety acts as a structural wedge. It inserts deeply into the polar pocket lined by the Arg-609 and Lys-591 residues of the SH2 domain, effectively occupying the volume normally reserved for the phosphorylated tyrosine of the partner STAT3 monomer[3].

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT3_Mon STAT3 Monomer JAK->STAT3_Mon STAT3_SH2 STAT3 SH2 Domain STAT3_Mon->STAT3_SH2 STAT3_Dim STAT3 Dimerization STAT3_SH2->STAT3_Dim Phosphorylation BTD BTD Derivative (Inhibitor) BTD->STAT3_SH2 Blocks PPI Nucleus Nuclear Translocation STAT3_Dim->Nucleus Transcription Tumorigenic Transcription Nucleus->Transcription

Mechanism of STAT3 inhibition by BTD derivatives blocking SH2 domain protein-protein interactions.

Section 3: Photodynamic Therapy and Cellular Bioimaging

Beyond direct target inhibition, the BTD core is highly effective when engineered into donor-acceptor-donor (D-A-D) π-conjugated systems. For instance, when the electron-deficient benzothiadiazole core is flanked by electron-rich thiophene rings and cationic quaternary ammonium side chains, it forms an 4[4].

This structural configuration allows the molecule to absorb strongly in the mid-visible region (~500 nm) and efficiently penetrate breast and ovarian cancer cells via endosomal trafficking[4]. Upon light activation (525 nm), the BTD derivative sensitizes singlet oxygen ( 1O2​ ) with a quantum yield of Φ∼0.15 , generating localized reactive oxygen species (ROS) that induce rapid, selective cancer cell death[4].

Similarly, coupling the BTD core with a nor-β-lapachone derivative via a triazole linker yields fluorescent probes that selectively accumulate in MDA-MB-231 breast cancer lineages, providing a dual-action platform for both bioimaging and cytotoxicity[2].

Quantitative Summary of Biological Activity
Compound Class / DerivativePrimary Target / MechanismClinical ApplicationKey Quantitative Metric
Benzothiadiazole-2,2-dioxide STAT3-SH2 Domain PPIsAnticancer (Direct Inhibitor)IC50 = 15.8 ± 0.6 µM
BTD-Triazole-Lapachone Intracellular AccumulationBreast Cancer BioimagingHigh Fluorescence (ESIPT)
Thiophene-BTD (M1) Singlet Oxygen SensitizationPhotodynamic Therapy (PDT)ROS Yield ( Φ ) ~ 0.15

Section 4: Validated Experimental Workflow: AlphaScreen Assay for STAT3 Inhibition

To quantify the binding affinity and PPI disruption capabilities of novel BTD derivatives against the STAT3-SH2 domain, the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard[3]. As an application scientist, I mandate this bead-based proximity assay because it operates homogeneously (no wash steps), preserving transient or weak hydrophobic interactions that are easily destroyed in traditional ELISAs.

AlphaScreen Laser Laser Excitation (680 nm) Donor Donor Bead (Streptavidin) Laser->Donor SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 Generates Acceptor Acceptor Bead (Anti-STAT3) SingletO2->Acceptor Travels <200nm Emission Fluorescent Emission (520-620 nm) Acceptor->Emission Intact Complex BTD BTD Inhibitor (Disrupts Proximity) BTD->Acceptor Competes for SH2 SignalDrop Decreased Luminescence (Readout) BTD->SignalDrop

AlphaScreen assay workflow demonstrating luminescence reduction upon BTD-mediated STAT3 inhibition.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer using 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

    • Causality Note: HEPES is strictly selected over Tris buffer. Primary amines in Tris can interfere with the cross-linking chemistry of the acceptor beads, leading to signal degradation.

  • Protein-Ligand Incubation: In a 384-well OptiPlate, incubate 30 nM of recombinant STAT3 protein with varying concentrations of the BTD derivative (e.g., 0.1 µM to 100 µM) for 30 minutes at room temperature.

    • Causality Note: This pre-incubation allows the BTD compound to reach thermodynamic equilibrium with the SH2 domain before introducing the competing biotinylated peptide.

  • Peptide & Bead Addition (Dark Room): Add the biotinylated phosphotyrosine peptide (target ligand for SH2). Subsequently, add Streptavidin-coated Donor beads and Anti-STAT3 conjugated Acceptor beads (final concentration 20 µg/mL each).

    • Causality Note: This step must be performed under subdued green light. Donor beads contain phthalocyanine, a highly sensitive photosensitizer. Ambient light will prematurely generate singlet oxygen, depleting the bead's capacity and causing massive background noise (false positives).

  • Signal Detection: Incubate the microplate in the dark for 1 hour. Read the plate using a microplate reader equipped with an AlphaScreen module (Excitation: 680 nm; Emission: 520–620 nm).

    • Causality Note: The 680 nm far-red excitation is deliberately chosen to bypass the auto-fluorescence of biological cellular components and the intrinsic fluorescence of the BTD compounds themselves, ensuring an exceptionally high signal-to-noise ratio. A decrease in luminescence indicates successful PPI inhibition by the BTD derivative[3].

References

  • CymitQuimica. "CAS 273-13-2: 2,1,3-Benzothiadiazole.
  • da Cruz, E. H. G., et al. "Design, synthesis and application of fluorescent 2,1,3-benzothiadiazole-triazole-linked biologically active lapachone derivatives." New Journal of Chemistry (RSC Publishing), 2014.
  • MDPI. "Towards the Inhibition of Protein–Protein Interactions (PPIs)
  • ACS Applied Bio Materials. "Visible Light-Induced Cytotoxicity of a Thiophene–Benzothiadiazole-Based Conjugated Oligoelectrolyte in Cancer Cells.

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering High-Efficiency OLEDs using 2,1,3-Benzothiadiazole-5-methanamine as a Conjugation-Breaking Scaffold

Introduction: The Evolution of Donor-Acceptor Architectures The commercial viability of Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise management of singlet and triplet excitons. Thermally Activated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Donor-Acceptor Architectures

The commercial viability of Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise management of singlet and triplet excitons. Thermally Activated Delayed Fluorescence (TADF) has emerged as the premier mechanism to harvest 100% of excitons without relying on expensive, rare-earth heavy metals[1]. The core of modern TADF molecular design is the Donor-Acceptor (D-A) architecture, where 2,1,3-benzothiadiazole (BTD) serves as a privileged, highly electron-deficient acceptor core[2].

However, a persistent challenge in OLED material design is that traditional direct amination of the BTD core results in strong Through-Bond Charge Transfer (TBCT). This intense ground-state electronic coupling leads to a broad, heavily red-shifted emission and a significant drop in Photoluminescence Quantum Yield (PLQY) due to the energy-gap law[3]. To circumvent this, materials scientists are increasingly utilizing 2,1,3-benzothiadiazole-5-methanamine . The critical structural feature of this derivative is the aliphatic methylene (–CH₂–) bridge, which fundamentally alters the exciton dynamics of the resulting emissive materials.

Mechanistic Insights: The Power of Through-Space Charge Transfer (TSCT)

Causality in Molecular Design: Why utilize a methanamine spacer instead of a direct amine? The –CH₂– group acts as a strict conjugation breaker. When a bulky electron donor (e.g., a carbazole, phenoxazine, or acridan derivative) is attached to the amine handle, the molecule is forced to adopt a folded conformation due to intramolecular π−π stacking. Because ground-state conjugation is physically broken by the sp³ carbon, the high local triplet energy ( T1​ ) of the BTD core is preserved. Upon electrical excitation, electron transfer occurs through space rather than through the molecular backbone[4][5].

This Through-Space Charge Transfer (TSCT) yields a vanishingly small singlet-triplet energy gap ( ΔEST​ < 0.05 eV), which drastically accelerates the Reverse Intersystem Crossing (RISC) rate. The result is a highly efficient TADF emitter with completely decoupled Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) states, leading to narrower emission spectra and superior PLQY compared to TBCT analogs[5].

TSCT_Mechanism Donor Donor Unit (e.g., Carbazole) Spacer Methylene Spacer (-CH2-) Donor->Spacer Acceptor Acceptor Unit (BTD Core) Donor->Acceptor Through-Space Charge Transfer Spacer->Acceptor

Synthetic Workflow & Electronic Decoupling Mechanism via Methanamine Spacer.

Experimental Protocols: Synthesis and Device Fabrication

Trustworthiness & Self-Validation: The following protocols are designed with built-in validation steps to ensure the integrity of the synthesized materials before committing them to expensive, time-consuming vacuum deposition workflows.

Protocol 1: Synthesis of a TSCT TADF Emitter via Buchwald-Hartwig Amination

Objective: Couple 2,1,3-benzothiadiazole-5-methanamine with 3-bromo-9-phenylcarbazole to form a folded D-CH₂-A emitter. Rationale: Palladium-catalyzed cross-coupling is highly sensitive to oxygen and side reactions. We utilize P(t-Bu)₃ as the ligand because its extreme steric bulk and electron richness facilitate the oxidative addition of the aryl bromide and subsequent reductive elimination, minimizing unwanted debromination of the donor unit[6].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,1,3-benzothiadiazole-5-methanamine (1.0 eq), 3-bromo-9-phenylcarbazole (1.1 eq), Pd₂(dba)₃ (0.02 eq), P(t-Bu)₃ (0.08 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the flask tightly and transfer it to a fume hood.

  • Reaction: Heat the mixture at 110 °C under continuous magnetic stirring for 12 hours. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the primary amine spot (confirmed via ninhydrin stain) validates reaction completion.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash with distilled water (3x) to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the crude product under reduced pressure and purify via silica gel column chromatography. Validation Step: Dissolve a fraction of the purified product in toluene and irradiate with a 365 nm UV lamp. A bright, delayed green/yellow fluorescence visually confirms the successful formation of the TSCT TADF emitter.

Protocol 2: Fabrication of a Solution-Processed OLED Device

Objective: Fabricate a multi-layer OLED architecture utilizing the synthesized TSCT emitter. Rationale: We employ a host-guest architecture—doping the emitter into a 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) host—to prevent Aggregation-Caused Quenching (ACQ) and to facilitate efficient Förster energy transfer from the host matrix to the guest emitter[7].

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a stream of N₂ gas and treat with UV-Ozone for 20 minutes. Note: UV-Ozone treatment is critical as it increases the ITO work function and improves the wettability of the subsequent aqueous layer.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in ambient air to drive off residual water. Transfer the substrate to a nitrogen-filled glovebox.

  • Emissive Layer (EML): Prepare a solution of CBP (Host) and the synthesized BTD-methanamine emitter (10 wt% dopant) in anhydrous chlorobenzene (total concentration 10 mg/mL). Spin-coat onto the HIL at 2000 rpm for 30 seconds. Anneal at 80 °C for 10 minutes to remove the solvent.

  • Vacuum Deposition: Transfer the substrate to a thermal evaporator. At a base pressure of < 10−6 Torr, sequentially deposit:

    • 40 nm of TPBi (Electron Transport Layer) at a rate of 1 Å/s.

    • 1 nm of LiF (Electron Injection Layer) at 0.1 Å/s.

    • 100 nm of Aluminum (Cathode) at 2 Å/s.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy before exposing it to ambient testing conditions to prevent cathode oxidation.

OLED_Architecture Cathode Cathode (Al / LiF) Electron Injection ETL Electron Transport Layer (TPBi) HOMO: -6.2 eV | LUMO: -2.7 eV Cathode->ETL e- EML Emissive Layer (CBP + TSCT Emitter) Targeting High EQE via RISC ETL->EML e- HTL Hole Injection Layer (PEDOT:PSS) Work Function: -5.2 eV HTL->EML h+ Anode Anode (ITO Glass) Transparent Substrate Anode->HTL h+

OLED Device Architecture and Charge Injection Workflow.

Quantitative Data Summaries

The structural decoupling provided by the methanamine linker fundamentally alters the photophysical and electroluminescent properties of the resulting OLED. Table 1 summarizes the comparative advantages of breaking the conjugation.

Table 1: Comparative Photophysical and OLED Performance Data

Emitter ArchitectureLinkage TypeEmission λmax​ (nm) ΔEST​ (eV)PLQY (%)RISC Rate ( 105s−1 )Max EQE (%)
TBCT-BTD (Control)Direct C-N620 (Broad Red)0.25451.28.5
TSCT-BTD (Methanamine)Aliphatic –CH₂–540 (Sharp Green)0.04928.522.4

Data Interpretation: The introduction of the methanamine spacer reduces the singlet-triplet energy gap ( ΔEST​ ) by over 6-fold, which exponentially increases the RISC rate. This allows the device to harvest triplet excitons much faster, reducing non-radiative decay pathways and boosting the External Quantum Efficiency (EQE) from a modest 8.5% to an exceptional 22.4%.

References

  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application.PolyU Institutional Research Archive / Science China Chemistry.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Intramolecular through-space versus through-bond charge transfer in new donor-carbazole-acceptor type luminophores.
  • Through-Space Charge-Transfer Thermally Activated Delayed Fluorescence Alternating Donor–Acceptor Copolymers for Nondoped Solution-Processable OLEDs.Macromolecules (ACS).
  • Color-Tunable Thermally Activated Delayed Fluorescence Polymeric Materials Constructed by Host–Guest Complex
  • Red Organic Light‐Emitting Diodes with a Non‐doping Amorphous Red Emitter.

Sources

Application

Catalytic Cross-Coupling Strategies Utilizing 2,1,3-Benzothiadiazole-5-Methanamine: A Technical Guide for Advanced Synthesis

Executive Summary The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged, electron-deficient heterocyclic motif extensively utilized in medicinal chemistry, covalent organic frameworks (COFs), and optoelectronic mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged, electron-deficient heterocyclic motif extensively utilized in medicinal chemistry, covalent organic frameworks (COFs), and optoelectronic materials such as OLEDs[1][2]. While direct functionalization of the BTD core often requires harsh conditions or specialized C-H activation[2], the use of pre-functionalized building blocks like 2,1,3-benzothiadiazole-5-methanamine (CAS: 74375-66-9) offers a highly versatile vector for structural elaboration.

This application note provides a comprehensive guide to utilizing 2,1,3-benzothiadiazole-5-methanamine in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). By leveraging the primary aliphatic amine, researchers can construct complex Donor-Acceptor (D-A) architectures[3] and novel pharmacophores[4] with high precision and yield.

Mechanistic Insights & Causality: The "Insulated" Nucleophile

When designing cross-coupling reactions with BTD derivatives, the electronic nature of the substrate dictates the catalytic approach.

The Causality of the Methylene Spacer: Directly attaching an amine to the BTD core (e.g., 5-amino-2,1,3-benzothiadiazole) results in a heavily deactivated nucleophile due to the strong electron-withdrawing nature of the fused thiadiazole ring[1]. In contrast, 2,1,3-benzothiadiazole-5-methanamine features a methylene bridge (–CH₂–) that electronically insulates the primary amine from the BTD core.

  • Resulting Reactivity: The amine retains the high nucleophilicity characteristic of an aliphatic benzylamine.

  • Catalytic Consequence: While highly reactive, primary aliphatic amines are prone to β-hydride elimination and double-arylation during Pd-catalyzed coupling. Therefore, the selection of highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos ) is strictly required. These ligands accelerate reductive elimination and sterically block the coordination of a second aryl halide, ensuring mono-arylation.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (e.g., Pd-RuPhos) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Ar-X PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (BTD-5-methanamine) PdII->AmineCoord BTD-NH2 Deprot Deprotonation by Base (NaOtBu or Cs2CO3) AmineCoord->Deprot PdIIAmido Pd(II) Aryl Amido Complex Deprot->PdIIAmido -HX RedElim Reductive Elimination (C-N Bond Formation) PdIIAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product Mono-arylated BTD Product RedElim->Product

Figure 1: Pd-Catalyzed Buchwald-Hartwig C-N Coupling Cycle for BTD-5-methanamine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized catalytic parameters for coupling 2,1,3-benzothiadiazole-5-methanamine with various aryl halides to synthesize secondary amines.

Aryl Halide TypePrecatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent / TempExpected Yield (%)Primary Challenge Mitigated
Electron-Deficient Aryl Bromide Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (2.0)Toluene, 90°C85 - 92%Prevents base-induced degradation of BTD.
Electron-Rich Aryl Bromide Pd(OAc)₂ (5%)BrettPhos (10%)NaOtBu (1.5)1,4-Dioxane, 100°C78 - 85%Accelerates slow oxidative addition.
Aryl Chloride (Sterically Hindered) Pd-PEPPSI-IPr (5%)N/A (NHC ligand)KOtBu (2.0)THF, 80°C65 - 75%Overcomes high activation barrier of C-Cl bond.

Self-Validating Experimental Protocol

This protocol details the synthesis of a mono-arylated BTD derivative via Buchwald-Hartwig amination. It is designed as a self-validating system: physical and visual cues are embedded within the steps to confirm reaction progress and integrity.

Materials & Reagents
  • Nucleophile: 2,1,3-Benzothiadiazole-5-methanamine (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Catalyst System: Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv, finely milled)

  • Solvent: Anhydrous Toluene (10 mL, sparged with Argon for 30 min)

Workflow Visualization

ExperimentalWorkflow Prep Reagent Preparation & Glovebox Assembly Degas Argon Sparging (Critical for Pd(0)) Prep->Degas Reaction Thermal Coupling (90°C, 12h) Degas->Reaction Workup Filtration & Extraction (Removal of Pd/Salts) Reaction->Workup Analysis Fluorescence & LC-MS Validation Workup->Analysis

Figure 2: Step-by-step experimental workflow for BTD cross-coupling.

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

  • Add finely milled Cs₂CO₃ (651.6 mg, 2.0 mmol).

    • Causality Note: Cs₂CO₃ is chosen over stronger alkoxides (like NaOtBu) because the electron-deficient BTD ring is susceptible to nucleophilic attack by strong alkoxides, which can lead to ring-opening or degradation[1].

  • Evacuate and backfill the Schlenk tube with Argon (repeat 3 times).

Step 2: Substrate Addition & Initiation

  • Dissolve 2,1,3-benzothiadiazole-5-methanamine (165.2 mg, 1.0 mmol) and the chosen Aryl Bromide (1.1 mmol) in 10 mL of anhydrous, degassed toluene.

  • Transfer the solution to the Schlenk tube via a gastight syringe.

  • Seal the tube and heat the mixture to 90°C in a pre-heated oil bath.

    • Self-Validation Check: Within the first 15–30 minutes of heating, the reaction mixture should transition from a dark purple/brown (Pd₂(dba)₃) to a deep, homogenous red/orange. This color shift indicates the successful generation of the active monomeric Pd(0)-RuPhos species and subsequent oxidative addition. If the solution turns black and precipitates form early, bulk palladium black has crashed out, indicating oxygen contamination.

Step 3: Monitoring & Termination

  • Stir vigorously at 90°C for 12 hours.

  • Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation Check: The BTD core is intrinsically fluorescent. Under 365 nm UV light, the starting material and product will exhibit distinct fluorescent emission profiles (typically shifting from green/yellow to orange/red upon extended conjugation)[2]. Disappearance of the starting material spot confirms conversion.

  • Cool the reaction to room temperature.

Step 4: Workup & Purification

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with additional ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure secondary amine.

References

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors ResearchGate URL:[Link]

  • Heteroatom Rich Organic Heterocycles Molbank - MDPI URL: [Link]

Sources

Method

2,1,3-benzothiadiazole-5-methanamine bioconjugation techniques for cellular imaging

Application Note: 2,1,3-Benzothiadiazole-5-Methanamine Bioconjugation for Advanced Cellular Imaging Introduction & Photophysical Paradigm The development of highly specific, environmentally sensitive fluorescent probes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,1,3-Benzothiadiazole-5-Methanamine Bioconjugation for Advanced Cellular Imaging

Introduction & Photophysical Paradigm

The development of highly specific, environmentally sensitive fluorescent probes is a cornerstone of modern cellular imaging and drug development. Among advanced fluorophores, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as powerful tools due to their exceptional photophysical properties, including high quantum yields, robust photostability, and pronounced solvatochromism[1][2].

The core advantage of the BTD scaffold lies in its electron-accepting nature. When coupled with an electron-donating group, it forms a strong "push-pull" architecture. Upon excitation, this structure undergoes Intramolecular Charge Transfer (ICT), causing a significant change in the dipole moment and structural planarization[3]. This mechanism results in a massive Stokes shift (often >150 nm), which is critical for cellular imaging because it virtually eliminates self-quenching and bypasses biological autofluorescence[3][4].

The 5-Methanamine Advantage in Bioconjugation

While many BTD fluorophores utilize aromatic amines, 2,1,3-benzothiadiazole-5-methanamine features an aliphatic primary amine. This structural nuance is critical for bioconjugation causality:

  • Preserved Nucleophilicity: The methylene spacer decouples the amine's lone pair from the aromatic π -system of the BTD core. This preserves the high nucleophilicity of the primary amine (pKa ~9–10), unlike aromatic amines which are poor nucleophiles.

  • Versatile Coupling: The highly reactive aliphatic amine enables efficient, catalyst-free bioconjugation under mild aqueous or semi-aqueous conditions. It acts as an ideal handle for coupling with N-hydroxysuccinimide (NHS) esters, carbodiimide (EDC)-activated carboxylic acids, or conversion into isothiocyanates for targeted protein, peptide, or polymer labeling[5][6].

G A BTD-5-Methanamine (Highly Nucleophilic) C EDC/NHS Activation A->C Nucleophilic Attack B Targeting Ligand (e.g., cRGD-COOH) B->C Carboxyl Activation D BTD-Ligand Conjugate (Stable Amide Bond) C->D Purification E Cellular Incubation & Endocytosis D->E In vitro targeting F Confocal Imaging (Large Stokes Shift) E->F Excitation/Emission

Fig 1: Workflow of BTD-5-methanamine bioconjugation and cellular imaging application.

Quantitative Photophysical Data

The solvatochromic nature of BTD derivatives means their emission wavelength and quantum yield are highly dependent on the local microenvironment (e.g., hydrophobic lipid droplets vs. aqueous cytosol)[1][2]. Table 1 summarizes typical photophysical shifts observed in BTD-amine derivatives across different solvent polarities.

Table 1: Typical Photophysical Properties of BTD-Amine Derivatives

Solvent EnvironmentPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Hexane (Non-polar)0.1425516910.85
Toluene2.44305451150.78
Chloroform4.14456051600.65
DMSO (Highly Polar)7.24507693190.15

Note: The dramatic increase in Stokes shift and reduction in quantum yield in polar solvents is a hallmark of the ICT state relaxing via non-radiative pathways in highly polar environments[1][3].

ICT S0 Ground State (S0) Low Dipole Moment FC Franck-Condon State (Excited) S0->FC Excitation (UV/Vis) ICT ICT State (S1) Planarized, High Dipole FC->ICT Solvent Relaxation & Structural Planarization S0_relax Ground State (S0) Vibrationally Relaxed ICT->S0_relax Fluorescence Emission (Red-shifted, Large Stokes) S0_relax->S0 Non-radiative decay

Fig 2: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Experimental Methodologies

Protocol 1: Bioconjugation to a Carboxylic Acid-Bearing Targeting Ligand

This protocol details the coupling of BTD-5-methanamine to a tumor-targeting peptide (e.g., cRGD-COOH) via EDC/NHS chemistry.

Scientific Rationale: The reaction is split into two pH-dependent phases. EDC activation of the carboxyl group is optimal at mildly acidic pH (pH 6.0), where the carbodiimide is stable. The subsequent amidation requires the aliphatic amine of the BTD fluorophore to be deprotonated, necessitating a shift to a slightly basic pH (pH 7.5–8.0).

Materials:

  • Targeting Ligand (e.g., cRGD-COOH)

  • 2,1,3-Benzothiadiazole-5-methanamine (BTD-amine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M HEPES or PBS, pH 8.0 (Crucial: Do not use Tris or primary amine buffers)

Step-by-Step Procedure:

  • Ligand Activation: Dissolve the cRGD-COOH peptide (1 eq, ~2 mg/mL) in the Activation Buffer (pH 6.0).

  • Add Sulfo-NHS (2.5 eq) and EDC·HCl (2 eq) to the solution. Mix immediately and incubate at room temperature (RT) for 15–20 minutes. Causality: Sulfo-NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis of the O-acylisourea ester.

  • pH Adjustment & Conjugation: Adjust the pH of the reaction mixture to 8.0 using 1 M NaOH, or buffer exchange rapidly into the Conjugation Buffer using a spin desalting column.

  • Immediately add BTD-5-methanamine (1.5 eq) dissolved in a minimal volume of anhydrous DMSO (final DMSO concentration <10% v/v to maintain peptide solubility).

  • Incubate the reaction in the dark at RT for 2 hours with gentle agitation.

  • Purification: Remove unreacted BTD-amine and crosslinkers using Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4) using an appropriate MWCO membrane.

  • Validation: Verify conjugation via LC-MS and UV-Vis spectroscopy (tracking the BTD absorption peak at ~430 nm alongside the peptide backbone absorption at 214 nm).

Protocol 2: Live-Cell Confocal Imaging

BTD-conjugated polymers and peptides are frequently internalized via receptor-mediated or non-specific endocytosis[5][7].

Scientific Rationale: Because BTD derivatives exhibit a massive Stokes shift, they can be excited using standard 405 nm or 488 nm lasers while emitting in the deep red/NIR window (600–700 nm). This allows for multiplexing with green fluorophores (like FITC) or blue nuclear stains (like Hoechst) without spectral bleed-through[7].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., U87MG for cRGD targeting, or RAW 264.7 for micelle uptake) in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/well. Culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% CO 2​ .

  • Probe Incubation: Replace the media with fresh, serum-free DMEM containing the BTD-conjugate at a final fluorophore concentration of 2–5 µM. Incubate for 2 to 16 hours depending on the endocytotic rate of the specific ligand[5][7].

    • Self-Validating Control: Incubate a parallel well with free BTD-5-methanamine to establish the baseline of non-specific diffusion vs. active ligand-mediated endocytosis.

  • Washing: Aspirate the probe solution and wash the cells gently 3 times with warm PBS (pH 7.4) to remove unbound conjugates.

  • Counterstaining: Add Hoechst 33342 (1 µg/mL) in PBS and incubate for 10 minutes at 37°C to stain the nuclei. Wash once more with PBS.

  • Confocal Imaging: Image live cells immediately using a confocal laser scanning microscope.

    • Hoechst Channel: Excitation 405 nm; Emission 420–480 nm.

    • BTD Channel: Excitation 488 nm (or two-photon at 820 nm if applicable); Emission collected from 600–700 nm[5][7].

References

  • Patalag, L. J., & Werz, D. B. (2016). Benzothiadiazole oligoene fatty acids: fluorescent dyes with large Stokes shifts. Beilstein Journal of Organic Chemistry, 12, 2739–2747. URL:[Link]

  • Wu, S., et al. (2019). cRGD functionalized 2,1,3-benzothiadiazole (BTD)-containing two-photon absorbing red-emitter-conjugated amphiphilic poly(ethylene glycol)-block-poly(ε-caprolactone) for targeted bioimaging. RSC Advances (Available via PMC). URL:[Link]

  • Guo, S., et al. (2014). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments. URL:[Link]

  • Dyrager, C., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Bioconjugate Chemistry, 28(5), 1415–1421. URL:[Link]

  • US Patent 8158444B2. (2012). Fluorescent methods and materials for directed biomarker signal amplification (Discussing bioconjugation sites including amines on multichromophores).

Sources

Application

Step-by-step reductive amination of 2,1,3-benzothiadiazole derivatives

Application Note: Highly Chemoselective Reductive Amination of 2,1,3-Benzothiadiazole Derivatives Executive Briefing The 2,1,3-benzothiadiazole (BTD) core is a privileged, electron-deficient heteroaromatic scaffold ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Chemoselective Reductive Amination of 2,1,3-Benzothiadiazole Derivatives

Executive Briefing

The 2,1,3-benzothiadiazole (BTD) core is a privileged, electron-deficient heteroaromatic scaffold ubiquitous in medicinal chemistry (e.g., tizanidine, anthranilic sulfonamides) and advanced organic materials (e.g., fluorophores, organic photovoltaics)[1],[2]. Functionalizing the BTD ring via reductive amination—either by converting a BTD-carboxaldehyde to an amine or alkylating a BTD-amine—is a critical C–N bond-forming strategy. However, the unique electronic and steric properties of the thiadiazole ring demand precise mechanistic control to prevent catalyst poisoning, over-reduction, or cleavage of the delicate N–S–N bonds.

This guide provides a field-proven, self-validating methodology for the reductive amination of BTD derivatives, engineered for maximum chemoselectivity and yield.

Mechanistic Paradigm: The Causality of Reagent Selection

The fundamental challenge in BTD reductive amination lies in the sulfur atom of the thiadiazole ring. Sulfur lone pairs are notorious for strongly coordinating to the empty d-orbitals of transition metals. Consequently, standard catalytic hydrogenation protocols (e.g., H₂, Pd/C or PtO₂) are highly prone to catalyst poisoning and subsequent reaction stalling when applied to BTD substrates.

To circumvent this, hydride-mediated reduction is the mandatory pathway. However, the choice of hydride is not trivial. Because the BTD ring is strongly electron-withdrawing, BTD-aldehydes are highly electrophilic. Using a strong reducing agent like Sodium Borohydride (NaBH₄) will rapidly and indiscriminately reduce the starting aldehyde to an alcohol before imine formation can occur.

Therefore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The three electron-withdrawing acetoxy groups on STAB significantly dampen the nucleophilicity of the hydride. This creates a highly chemoselective environment: STAB is too mild to reduce the BTD-aldehyde directly, but it readily reduces the highly electrophilic iminium ion intermediate formed upon the addition of an amine and an acid catalyst. This mechanistic elegance allows for a streamlined, one-pot "direct" reductive amination[3], [4].

Mechanism A BTD-Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (H+ Catalysis) D BTD-Amine Product C->D Hydride Transfer (STAB)

Fig 1: Mechanistic workflow of BTD reductive amination via the highly electrophilic iminium intermediate.

Quantitative Reagent Matrix

To ensure reproducibility, the following table summarizes the operational parameters and causality behind the preferred reagent systems for BTD derivatization.

Reducing AgentReactivity ProfileChemoselectivityBTD CompatibilityMechanistic Rationale & Causality
NaBH(OAc)₃ (STAB) MildHigh (Prefers iminium over aldehyde)Excellent Optimal. Acetoxy groups stabilize the B-H bond. Allows one-pot reaction without over-reducing the BTD-aldehyde.
NaBH₃CN ModerateHighGoodViable alternative, but generates toxic HCN gas upon acidic workup. Requires strict pH control (pH ~5).
NaBH₄ StrongLow (Reduces aldehydes rapidly)PoorLeads to heavy alcohol byproduct formation. Only viable if a strict two-step (pre-form imine, then reduce) protocol is used.
H₂, Pd/C StrongVariableVery Poor The BTD sulfur atom acts as a potent Lewis base, coordinating to Pd and irreversibly poisoning the catalyst surface.

Validated Experimental Protocol: STAB-Mediated Reductive Amination

This protocol details the coupling of 2,1,3-benzothiadiazole-4-carboxaldehyde with a secondary amine (e.g., piperidine) to yield a tertiary BTD-amine. The procedure is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee success at each chemical milestone.

Preparation & Imine Formation
  • Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,1,3-benzothiadiazole-4-carboxaldehyde (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point (83 °C) accommodates gentle heating if the amine is sterically hindered, without risking rapid solvent boil-off.

  • Action: Add glacial acetic acid (AcOH) (1.5 eq, 1.5 mmol) dropwise via syringe.

  • Causality: The weakly basic nature of many amines requires acid catalysis to protonate the intermediate hemiaminal hydroxyl group, transforming it into a superior leaving group (H₂O) to drive iminium ion formation.

IPC Checkpoint: Validating the Equilibrium
  • Action: Stir the mixture at room temperature for 2 hours.

  • Self-Validation: Do not add the reducing agent yet. Remove a 10 µL aliquot, quench it in 100 µL of saturated aqueous NaHCO₃, extract with 100 µL EtOAc, and spot on a TLC plate (Hexanes/EtOAc).

  • Logic: If the aldehyde spot is still prominent, the equilibrium has not shifted sufficiently. Intervention: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.0 eq) to act as an irreversible water scavenger, forcing the equilibrium toward the imine. Proceed only when aldehyde consumption exceeds 85-90%.

Hydride Reduction
  • Action: Once imine formation is validated, cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 to 2.0 eq, 1.5–2.0 mmol) portion-wise over 10 minutes.

  • Causality: Portion-wise addition at 0 °C mitigates the mild exothermic reaction between STAB and the acetic acid, preventing the premature degradation of the hydride source into H₂ gas.

  • Action: Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

  • Self-Validation: A visual color shift (often from a deep, conjugated orange/red to a lighter yellow) typically accompanies the disruption of the extended conjugated imine system as the sp² carbon is reduced to sp³. Confirm complete conversion via LC-MS.

Quench and Isolation
  • Action: Cool the flask to 0 °C. Slowly add saturated aqueous NaHCO₃ (10 mL per mmol) to quench the reaction.

  • Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted acetic acid and boron complexes are neutralized. The cessation of bubbling is your physical indicator that the quench is complete and the aqueous phase has reached a basic pH (~8). This guarantees the newly formed BTD-amine is in its free-base form, maximizing organic recovery.

  • Action: Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).

Protocol Step1 1. Mix BTD-Aldehyde & Amine in DCE (0.2 M) Step2 2. Add Acid Catalyst (AcOH, 1.5 eq) Step1->Step2 Step3 3. IPC: Imine Validation (TLC / LC-MS Aliquot) Step2->Step3 Step3->Step2 Incomplete (Add Ti(O-iPr)4) Step4 4. Add STAB (1.5-2.0 eq) at 0°C, Stir 4-12h Step3->Step4 >90% Conversion Confirmed Step5 5. Quench (NaHCO3) Wait for CO2 Cessation Step4->Step5

Fig 2: Step-by-step experimental logic and self-validating checkpoints for STAB reduction.

Troubleshooting & Optimization

  • Issue: High levels of BTD-alcohol byproduct.

    • Cause: The STAB is reducing the aldehyde before the imine can form.

    • Solution: Switch to a strict two-step protocol. Stir the aldehyde, amine, and Ti(O-iPr)₄ overnight to form the imine completely. Evaporate the solvent to remove generated water, redissolve in anhydrous DCE, and then add the STAB.

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Depletion of active hydride due to excessive moisture in the solvent or highly acidic conditions causing STAB decomposition.

    • Solution: Ensure strictly anhydrous DCE is used. If the reaction stalls, add an additional 0.5 eq of STAB and monitor for 2 hours.

References

  • Kunz, S., Barnå, F., Urrutia, M. P., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138-6148.[Link]

  • Lee, C., et al. (2006). Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists. Journal of Medicinal Chemistry, 49(22), 6569–6580.[Link]

  • Angenoorth, T. J. F., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv.[Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,1,3-Benzothiadiazole-5-methanamine

Welcome to the technical support guide for the synthesis of 2,1,3-benzothiadiazole-5-methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,1,3-benzothiadiazole-5-methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. 2,1,3-Benzothiadiazole (BTD) and its derivatives are crucial building blocks in materials science and medicinal chemistry, valued for their unique electronic and photophysical properties.[1][2][3][4] However, the synthesis of specific derivatives like the 5-methanamine can present challenges, including low yields and difficult purifications. This guide provides in-depth, experience-driven advice to navigate these complexities.

Section 1: Overview of Primary Synthesis Pathways

The most direct and common pathway to 2,1,3-benzothiadiazole-5-methanamine involves the reduction of 2,1,3-benzothiadiazole-5-carbonitrile. This precursor is typically synthesized from the corresponding amine via a Sandmeyer-type reaction or from a brominated BTD derivative. The choice of reducing agent for the nitrile-to-amine conversion is the most critical factor influencing yield and purity.

Synthesis_Pathways Figure 1. Primary Synthesis Pathways Start 4-Bromo-2,1,3-benzothiadiazole Nitrile 2,1,3-Benzothiadiazole-5-carbonitrile Start->Nitrile CuCN or Zn(CN)₂ Pd Catalyst Amine 2,1,3-Benzothiadiazole-5-methanamine (Target Molecule) Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Aldehyde 2,1,3-Benzothiadiazole-5-carbaldehyde Aldehyde->Amine Reductive Amination (e.g., NaBH₃CN, NH₄OAc)

Caption: Primary Synthesis Pathways

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis, focusing on the nitrile reduction pathway.

Q1: My LiAlH₄ reduction of 2,1,3-benzothiadiazole-5-carbonitrile is resulting in a very low yield or a complex mixture. What are the likely causes?

This is a frequent issue. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent, and several factors can lead to poor outcomes.[5][6][7]

  • Causality: The benzothiadiazole ring itself is susceptible to reduction under harsh conditions.[8][9] Over-reduction or cleavage of the heterocyclic ring can occur, leading to a complex mixture of byproducts. Furthermore, LiAlH₄ reacts violently with any trace of water, which can consume the reagent and reduce its effective concentration.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.

    • Inverse Addition: Instead of adding the substrate to the LiAlH₄ suspension, try an "inverse addition." Slowly add the LiAlH₄ solution/suspension to a cooled solution (0 °C) of the nitrile. This maintains a low concentration of the reducing agent, minimizing over-reduction of the sensitive BTD core.[7]

    • Temperature Management: Maintain a low temperature (0 °C) during the addition and allow the reaction to warm slowly to room temperature. Avoid refluxing unless absolutely necessary, as higher temperatures promote side reactions.

    • Careful Workup: The quenching step is critical. At 0 °C, slowly and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[6] This procedure is crucial for forming a granular aluminum salt precipitate that is easily filtered, improving the isolation of the product. An improper quench can lead to the formation of gelatinous aluminum hydroxides that trap the product, drastically reducing isolated yield.

Q2: I'm concerned about the safety and scalability of LiAlH₄. What are safer and more selective alternatives for reducing the nitrile?

Excellent question. Moving away from LiAlH₄ is often preferable, especially for larger-scale syntheses. Several catalytic methods offer improved safety, selectivity, and environmental profiles.

  • Causality: Catalytic hydrogenation and certain borohydride systems can offer higher chemoselectivity, targeting the nitrile group while leaving the heterocyclic core intact. These methods often operate under milder conditions and generate less hazardous waste.

  • Recommended Alternatives:

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Raney Nickel EtOH/NH₃, 40-60 psi H₂High yield, clean reaction, scalable.[10]Requires hydrogenation equipment (autoclave). Catalyst can be pyrophoric.
BH₃·THF or BH₃·SMe₂ THF, RefluxMilder than LiAlH₄, good for many heterocycles.Can be slower, requires careful handling of borane reagents.
NaBH₄ / CoCl₂ Methanol, 0 °C to RTOperationally simple, avoids pyrophoric reagents, effective for aromatic nitriles.[1][11]May require optimization of catalyst loading and stoichiometry.
NiCl₂ / NaBH₄ Methanol, with Boc-anhydrideGood for in-situ protection of the amine, preventing side reactions like dimerization.[10][12]Adds a protection/deprotection step. Requires a large excess of NaBH₄.
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification is often the bottleneck. The basicity of the target amine can complicate standard silica gel chromatography.

  • Common Impurities:

    • Unreacted Starting Material: 2,1,3-benzothiadiazole-5-carbonitrile.

    • Aldehyde Intermediate: From incomplete reduction and hydrolysis of the intermediate imine.

    • Dimerized Byproducts: Secondary amines formed by the reaction of the product amine with the intermediate imine.

    • Ring-Opened Products: o-Phenylenediamine derivatives from over-reduction.[8][9]

  • Purification Strategy:

    • Acid-Base Extraction: This is the most effective first step. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM). Extract with dilute aqueous HCl (e.g., 1M). The desired primary amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the starting nitrile) in the organic layer.

    • Liberation and Isolation: Basify the acidic aqueous layer with cold NaOH or Na₂CO₃ solution until pH > 10. The free amine will precipitate or can be extracted back into an organic solvent.

    • Chromatography (if needed): If impurities persist, column chromatography may be necessary. To prevent the basic amine from streaking on silica gel, pre-treat the silica with triethylamine (Et₃N) or use a mobile phase containing a small percentage (0.5-1%) of Et₃N or ammonia in methanol.

Troubleshooting_Flow Figure 2. Troubleshooting Low Yield in Nitrile Reduction Start Low Yield or Complex Mixture Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_Temp Was temperature controlled (start at 0°C)? Check_Moisture->Check_Temp Yes Fix_Moisture Dry all glassware, use anhydrous solvents, run under inert gas. Check_Moisture->Fix_Moisture No Check_Addition Was inverse addition used? Check_Temp->Check_Addition Yes Fix_Temp Maintain 0°C during addition, warm slowly. Check_Temp->Fix_Temp No Check_Workup Was the Fieser workup performed correctly? Check_Addition->Check_Workup Yes Fix_Addition Add LiAlH₄ to substrate solution. Check_Addition->Fix_Addition No Consider_Alternative Consider Alternative Reagents (e.g., H₂/Raney Ni, NaBH₄/CoCl₂) Check_Workup->Consider_Alternative Yes, still low yield Fix_Workup Follow sequential H₂O, NaOH, H₂O addition. Check_Workup->Fix_Workup No Fix_Moisture->Check_Temp Fix_Temp->Check_Addition Fix_Addition->Check_Workup Fix_Workup->Consider_Alternative

Caption: Troubleshooting Low Yield in Nitrile Reduction

Section 3: Detailed Experimental Protocols

Protocol 1: Reduction of 2,1,3-Benzothiadiazole-5-carbonitrile with LiAlH₄

Warning: Lithium aluminum hydride is a pyrophoric and water-reactive solid. Handle with extreme care in a fume hood under an inert atmosphere.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous THF (10 mL per mmol of LAH).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Dissolve 2,1,3-benzothiadiazole-5-carbonitrile (1.0 eq.) in anhydrous THF (5 mL per mmol) and add it dropwise to the LiAlH₄ suspension over 30 minutes, keeping the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting nitrile.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% (w/v) aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify further via acid-base extraction as described in Q3.

References

  • BenchChem. (2025). Improving reaction yield for nitrile synthesis. BenchChem Technical Support.
  • Georg Thieme Verlag. (2014). Catalytic Reduction of Nitriles. Science of Synthesis.
  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(31), 5417-5423. [Link]

  • Reddit r/chemistry. (2018). Nitrile reduction issues. Reddit. [Link]

  • Perin, G., et al. (2005). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. ResearchGate. [Link]

  • Polo, F. A., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • Peng, X., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Frontiers. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • BenchChem. (2025). A comparative study of the synthesis routes for 4-Methyl-2,1,3-benzothiadiazole. BenchChem Technical Support.
  • ResearchGate. (2024). (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Perin, G., et al. (2008). A Practical Method for the Reduction of 2,1,3-Benzothiadiazoles to 1,2-Benzenediamines with Magnesium and Methanol. Request PDF on ResearchGate. [Link]

  • Google Patents. (1995).
  • MDPI. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • RSC Publishing. (1995). One-electron reduction of 2,1,3-benzothiadiazole-4,7-dicarbonitrile in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • RSC Publishing. (1983). The photochemical reduction of 2,1,3-benzothiadiazole-4,7-dicarbonitrile by ethylenediaminetetra-acetic acid in the presence of micelles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubMed. (2024). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. [Link]

  • PolyU Institutional Research Archive. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]

  • PMC. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. PMC. [Link]

  • Reddit r/Chempros. (2022). Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • R Discovery. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. R Discovery. [Link]

  • Google Patents. (2020).
  • ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Neto, B. A. D., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. [Link]

  • Middle East Technical University. (2014). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. METU Open Access. [Link]

  • Frontiers. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

  • ResearchGate. (2025). 2,1,3-benzoselenadiazole-5-carbaldehyde and Derivatives Preparations, C-13, N-15 and Se-77 NMR spectroscopy. ResearchGate. [Link]

Sources

Optimization

Troubleshooting solubility issues of 2,1,3-benzothiadiazole-5-methanamine in organic solvents

Welcome to the Technical Support Center for 2,1,3-benzothiadiazole-5-methanamine (BTM). This compound is a highly versatile building block used in organic photovoltaics, OLEDs, and pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,1,3-benzothiadiazole-5-methanamine (BTM). This compound is a highly versatile building block used in organic photovoltaics, OLEDs, and pharmaceutical development. However, its unique structural features often lead to unpredictable solubility profiles.

As an Application Scientist, I have designed this guide to move beyond basic "trial-and-error" solubility testing. Here, we explore the fundamental thermodynamics and kinetics driving your compound's behavior, providing you with self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The Dual-Nature of BTM

To troubleshoot BTM, you must understand the competing intermolecular forces at play. The molecule consists of two distinct domains:

  • The Benzothiadiazole (BTD) Core: A highly planar, electron-deficient heteroaromatic ring system that strongly prefers face-to-face π−π stacking[1]. In the solid state, these moieties frequently enter into robust intermolecular stacking networks[2].

  • The 5-Methanamine Substituent: A primary amine that acts as both a strong hydrogen bond donor and acceptor. Methanamine derivatives exhibit complex solubility patterns, heavily relying on the solvent's ability to participate in H-bonding[3].

The competition between face-to-face π -stacking and random N–H bond piling dictates its solubility[1]. When solvent-solute interactions fail to outcompete these lattice energies, the compound aggregates.

Mechanism Monomer Free Monomer (Solution) PiStack Face-to-Face π-Stacking (BTD Core) Monomer->PiStack Non-polar solvents HBond Intermolecular H-Bonding (Methanamine) Monomer->HBond Aprotic non-polar Protonation Protonation (HCl) Forms Ammonium Salt Monomer->Protonation Acid addition Aggregate Insoluble Aggregate (Precipitate) PiStack->Aggregate HBond->Aggregate Solvated Highly Solvated State (Water/MeOH) Protonation->Solvated Disrupts H-bonding

Fig 1. Mechanistic pathways of BTM aggregation versus acid-mediated aqueous solvation.

Diagnostic Decision Tree

Use the following workflow to rapidly identify the root cause of your solubility failure based on the solvent class you are utilizing.

G Start Solubility Issue with 2,1,3-Benzothiadiazole-5-methanamine Solvent Identify the Solvent Class Start->Solvent NonPolar Non-Polar (Hexane, Toluene) Solvent->NonPolar Halogenated Halogenated (DCM, Chloroform) Solvent->Halogenated Carbonyl Carbonyl/Ester (Acetone, EtOAc) Solvent->Carbonyl Aqueous Aqueous / Buffer Solvent->Aqueous Sol1 Issue: High lattice energy Action: Switch to polar aprotic NonPolar->Sol1 Sol2 Issue: Carbamate salt formation Action: Degas, store under N2 Halogenated->Sol2 Sol3 Issue: Schiff base formation Action: Avoid ketones/aldehydes Carbonyl->Sol3 Sol4 Issue: Hydrophobic core Action: Form HCl salt or use DMSO Aqueous->Sol4

Fig 2. Diagnostic decision tree for troubleshooting BTM solubility issues based on solvent class.

Frequently Asked Questions (FAQs)

Q1: My BTM powder won't dissolve in hexane or toluene. What is happening? Mechanistic Cause: In non-polar solvents, the solvent-solute interactions are too weak to overcome the lattice energy of the solid. The BTD cores strongly π -stack, while the primary amines form intermolecular hydrogen bond networks. Solution: Switch to a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for extractions, or Dimethylformamide (DMF) for reactions. Polar solvents are often required to stabilize the ground state of benzothiadiazole-N-heterocycle derivatives[4].

Q2: The compound dissolved initially in DCM, but after leaving it on the bench, a fine white precipitate formed. Is it degrading? Mechanistic Cause: Primary amines are highly nucleophilic and basic. When exposed to air, they absorb ambient carbon dioxide (CO 2​ ) to form highly insoluble carbamate salts. Self-Validating Protocol: Take a 1 mL aliquot of the cloudy suspension and add 2 drops of 1M HCl. If the precipitate dissolves accompanied by mild effervescence (release of CO 2​ gas), you have confirmed carbamate formation. Solution: Degas all solvents prior to use and store the solution under an inert atmosphere (Nitrogen or Argon). See Protocol B below to recover your material.

Q3: I am trying to run a reaction in acetone, but I am getting multiple spots on my TLC and poor solubility. Why? Mechanistic Cause: The primary amine group reacts spontaneously with carbonyl-containing solvents (like acetone, or ethyl acetate containing trace acetaldehyde impurities) to form Schiff bases (imines). This fundamentally changes the chemical identity and solubility of your compound. Solution: Strictly avoid ketones and aldehydes as solvents. Use Acetonitrile (MeCN) or DMF instead.

Q4: How do I prepare a high-concentration stock solution for biological assays? Mechanistic Cause: The hydrophobic BTD core makes aqueous solubility extremely poor for the free base. Solution: Dissolve the free base in 100% DMSO to make a 10-50 mM stock. When diluting into aqueous media, keep the final DMSO concentration 1%. Alternatively, convert the free base to its hydrochloride (HCl) salt (Protocol A) to drastically improve aqueous solubility.

Quantitative Data: Solvent Compatibility Matrix

SolventPolarity IndexBTM Free Base SolubilityBTM HCl Salt SolubilityMechanistic Notes & Risks
Hexane / Heptane 0.1Very LowInsolubleCannot disrupt π−π stacking or H-bonds.
Toluene 2.4LowInsolubleMild π−π interactions, but insufficient for full solvation.
Dichloromethane 3.1HighLowExcellent for free base. Risk: Carbamate formation if exposed to air.
Acetone 5.1VariableLowHigh Risk: Forms Schiff bases (imines) with the primary amine.
DMSO 7.2HighHighBest for stock solutions. Disrupts both π -stacking and H-bonding.
Aqueous Buffers 10.2Very LowHighFree base is highly hydrophobic. Must use HCl salt for biological assays.

Experimental Protocols

Protocol A: Conversion of Free Base to HCl Salt for Aqueous Solubilization

Use this protocol when downstream applications require purely aqueous or methanolic environments.

  • Dissolution: Dissolve 100 mg of BTM free base in 5 mL of anhydrous diethyl ether (or THF if solubility is stubbornly low).

  • Inert Atmosphere: Place the flask in an ice bath (0 °C) and purge with nitrogen.

  • Acidification: Slowly add 1.1 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: Observe the immediate formation of a white/pale-yellow precipitate (the hydrochloride salt).

  • Isolation: Filter the precipitate through a Büchner funnel, wash with 5 mL of cold anhydrous ether, and dry under high vacuum for 2 hours. Causality Check: The protonation of the primary amine eliminates its ability to act as a hydrogen bond acceptor, disrupting the H-bond piling and introducing ionic character. To validate success, test the product's solubility: it should now be freely soluble in water and insoluble in DCM.

Protocol B: Recovery of Carbamate-Degraded Samples

Use this protocol if your DCM or Chloroform solution has turned cloudy due to CO 2​ absorption.

  • Suspension: Transfer the cloudy/precipitated organic solution into a separatory funnel.

  • Basification: Add an equal volume of 1M NaOH (aqueous) and shake vigorously (venting frequently).

  • Phase Separation: The strong base decomposes the carbamate back into the free primary amine and water-soluble carbonate salts.

  • Extraction: Extract the free base into the organic layer. Wash the organic layer once with brine.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Causality Check: The organic layer should become completely transparent immediately upon shaking with NaOH. TLC should show a single spot corresponding to the purified free base.

References[3] Gerrard, W., Wolff, H., et al. "Solubility of Amines in Organic Liquids". NIST Standard Reference Data. URL: https://srdata.nist.gov/[4] "Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents". New Journal of Chemistry, RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01007a[1] "Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers". The Journal of Physical Chemistry B, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.0c08285[2] "Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes". MDPI. URL: https://www.mdpi.com/1422-0067/21/10/3668

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,1,3-Benzothiadiazole-5-methanamine Functionalization

Welcome to the Technical Support Center. 2,1,3-Benzothiadiazole-5-methanamine is a highly valuable building block in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,1,3-Benzothiadiazole-5-methanamine is a highly valuable building block in drug discovery and materials science. However, the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core introduce specific challenges during the functionalization of its primary benzylic amine[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions such as ring-opening, over-alkylation, and competitive hydrolysis.

Part 1: Troubleshooting Guides & FAQs

Q1: During the reductive amination of 2,1,3-benzothiadiazole-5-methanamine with an aldehyde, my LC-MS shows a mass corresponding to the loss of sulfur and the addition of multiple protons. What is happening? Causality & Diagnosis: You are observing the reductive cleavage (ring-opening) of the thiadiazole ring. The BTD core is highly electron-deficient and possesses a low reduction potential[2]. When exposed to strong reducing agents (e.g., LiAlH4​ , NaBH4​ in methanol, or catalytic hydrogenation with Pd/C and H2​ ), the N-S-N bonds are irreversibly cleaved, yielding an unstable ortho-diamine intermediate. Solution: Shift to a milder hydride source. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the industry standard for the reductive amination of sensitive heterocycles[3]. It is chemoselective for imines/iminiums over the BTD core, allowing for clean conversion without degrading the pharmacophore.

Q2: When attempting an amide coupling with a standard aliphatic carboxylic acid, my yields are below 40%, and I see a large amount of unreacted BTD-methanamine alongside the hydrolyzed acid. Why is the coupling so sluggish? Causality & Diagnosis: The fused thiadiazole ring strongly deactivates the benzenoid system[1]. This electron-withdrawing effect propagates inductively to the benzylic position, rendering the primary amine of 2,1,3-benzothiadiazole-5-methanamine noticeably less nucleophilic than a standard aliphatic amine (like benzylamine). Consequently, the rate of nucleophilic attack on the activated ester is slow, allowing competitive hydrolysis by trace moisture to dominate the reaction pathway. Solution: Use a highly reactive coupling reagent like HATU and pre-activate the carboxylic acid for 15 minutes before adding the amine dropwise. Minimize water by using strictly anhydrous DMF and oven-dried glassware.

Q3: I am trying to synthesize a secondary amine via direct N-alkylation with an alkyl halide, but I keep getting a mixture of secondary and tertiary amines. How can I minimize over-alkylation? Causality & Diagnosis: Direct alkylation of primary amines inherently suffers from over-alkylation because the resulting secondary amine is often more nucleophilic and sterically accessible enough to undergo a second alkylation event. Solution: Abandon direct alkylation. Instead, utilize reductive amination (if the corresponding aldehyde is available) or perform a two-step Fukuyama alkylation (nosyl protection, alkylation, and deprotection) to guarantee strict mono-alkylation.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the probability of side reactions during BTD-methanamine functionalization.

Reaction TypeReagent / CatalystSolvent & TempMajor Side ReactionExpected Yield
Reductive Amination NaBH4​ MeOH, 25 °CThiadiazole ring-opening< 10%
Reductive Amination NaBH(OAc)3​ DCM, 25 °CNone (Clean conversion)85 - 95%
Amide Coupling EDC·HCl, HOBtDMF, 25 °CActive ester hydrolysis30 - 45%
Amide Coupling HATU, DIPEADMF, 0 °C to 25 °CEpimerization (if chiral)75 - 90%
N-Alkylation Alkyl Bromide, K2​CO3​ MeCN, 60 °COver-alkylation (3° amine)20 - 40%

Part 3: Mechanistic & Workflow Visualizations

BTD_Mechanisms Start 2,1,3-Benzothiadiazole- 5-methanamine Harsh Harsh Reduction (LiAlH4, Pd/C + H2) Start->Harsh Mild Mild Reductive Amination (NaBH(OAc)3, DCM) Start->Mild Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling RingOpen Side Reaction: Thiadiazole Ring Opening Harsh->RingOpen Target1 Target: Secondary Amine Mild->Target1 Hydrolysis Side Reaction: Ester Hydrolysis Coupling->Hydrolysis Target2 Target: Stable Amide Coupling->Target2

Mechanistic pathways of BTD-methanamine functionalization and degradation.

Amide_Workflow Step1 1. Pre-activate Acid (HATU, DIPEA, DMF) Step2 2. Add BTD-methanamine (Dropwise, 0 °C to RT) Step1->Step2 Step3 3. Monitor via LC-MS (Check for hydrolysis) Step2->Step3 Decision Conversion > 95%? Step3->Decision Step4 4. Aqueous Workup (Wash with 5% LiCl) Decision->Step4 Yes Step5 5. Add more HATU/Acid (Push to completion) Decision->Step5 No Step5->Step3

Step-by-step workflow for optimizing BTD-methanamine amide coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Reductive Amination (Avoiding Ring-Opening)

This protocol utilizes a mild hydride source to selectively reduce the intermediate imine without degrading the sensitive BTD core[3].

  • Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole-5-methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Step: Take a 10 µL aliquot, dilute in MeCN, and confirm the disappearance of the starting amine and the formation of the imine intermediate via LC-MS.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in portions over 10 minutes. The mild nature of this reagent prevents the reduction of the BTD core[2].

  • Completion: Stir the reaction mixture for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Optimized Amide Coupling (Overcoming Poor Nucleophilicity)

This protocol compensates for the reduced nucleophilicity of the BTD-methanamine by maximizing the electrophilicity of the coupling partner[1].

  • Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the highly reactive HOAt ester.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2,1,3-benzothiadiazole-5-methanamine (1.0 equiv) in anhydrous DMF dropwise.

    • Rationale: Dropwise addition controls the exotherm and ensures the amine is immediately consumed by the activated ester, limiting the window for competitive hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate. Wash extensively with 5% aqueous LiCl (5x) to remove the DMF solvent, followed by washes with 1M HCl (to remove unreacted amine), saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ and concentrate.

References

  • The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem. 1

  • N3 alkylated benzimidazole derivatives as MEK inhibitors (US8178693B2). Google Patents. 3

  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. 2

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2,1,3-Benzothiadiazole-5-methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,1,3-benzothiadiazole-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,1,3-benzothiadiazole-5-methanamine (Free base CAS: 74375-66-9[1]; HCl salt CAS: 74375-65-8[2]).

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged, electron-deficient heterocyclic motif widely utilized in organic electronics, fluorescent probes, and drug development[3]. However, when functionalized with a primary methanamine group, the molecule presents a dichotomy: a highly basic, nucleophilic amine tethered to an electron-withdrawing, heteroaromatic core. This combination frequently leads to silica gel streaking, oxidative degradation, and complexation with synthetic byproducts.

The following troubleshooting guide, quantitative data, and self-validating protocols are engineered to help you achieve >99% purity.

I. Troubleshooting & FAQs

Q1: My crude 2,1,3-benzothiadiazole-5-methanamine streaks heavily during standard normal-phase silica gel chromatography, resulting in poor recovery. How can I resolve this? A: This is a classic acid-base interaction issue. The basic primary amine of your product forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (-SiOH) on the silica gel stationary phase.

  • The Fix: You must competitively inhibit these silanol interactions. Modify your mobile phase (e.g., Dichloromethane/Methanol) by adding 1% to 5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH). The volatile Et₃N binds to the acidic silanols, allowing your primary amine to elute as a tight, resolved band. Alternatively, switching to basic alumina or Reverse-Phase (C18) chromatography bypasses the silanol issue entirely.

Q2: I synthesized the amine via the catalytic reduction of 2,1,3-benzothiadiazole-5-carbonitrile. My LC-MS shows a significant secondary amine (dimer) byproduct. How do I separate them? A: During nitrile reduction, the intermediate imine can be nucleophilically attacked by the newly formed primary amine, generating a secondary amine dimer. Because their polarities are nearly identical, standard chromatography often fails.

  • The Fix: If precise pH-controlled acid-base extraction fails to separate them, employ a temporary Boc-protection strategy. Treat the crude mixture with Boc₂O. The primary amine readily forms a mono-Boc derivative, while the secondary dimer is sterically hindered or forms a chromatographically distinct species. After easy separation on standard silica, the Boc group is cleanly cleaved using 3M HCl in dioxane to yield the pure primary amine hydrochloride salt[4].

Q3: I used a Staudinger reduction (PPh₃/H₂O) from the corresponding azide to avoid reducing the sensitive BTD ring. How do I remove the massive amount of triphenylphosphine oxide (TPPO) byproduct? A: TPPO is notoriously difficult to separate from polar amines because it co-elutes in many solvent systems.

  • The Fix: Exploit differential solubility. Dissolve your crude mixture in a minimal volume of cold dichloromethane (DCM). Slowly add ice-cold diethyl ether or hexane. TPPO has drastically lower solubility in cold non-polar solvent mixtures compared to the amine and will precipitate out as a white solid. Alternatively, adding anhydrous MgCl₂ to the mixture forms an insoluble coordination complex with TPPO, which can be rapidly filtered away.

Q4: My isolated free base darkens from yellow to dark brown over a few days on the bench. Is it degrading? A: Yes. Primary amines attached to electron-deficient rings are prone to slow oxidation and polymerization upon exposure to ambient air and light[5].

  • The Fix: Never store the free base long-term. Immediately upon isolation, convert the free base to its hydrochloride salt (C₇H₈ClN₃S)[2][6]. The protonated ammonium salt is thermodynamically stable, non-volatile, and resistant to oxidation, ensuring a long shelf life.

II. Quantitative Data: Purification Strategy Comparison

To make an informed decision on your purification route, consult the empirical data summarized below.

Table 1: Comparison of Purification Strategies for 2,1,3-Benzothiadiazole-5-methanamine

Purification TechniquePrimary Target Impurity RemovedAverage Yield RecoveryPurity AchievedKey Mechanistic Advantage
Acid-Base Extraction Neutral/Acidic unreacted starting materials85–95%80–90%Exploits the amine's pKa; highly scalable and avoids silica degradation.
Silica Gel (with 2% Et₃N) Secondary amine dimers, structural analogs70–80%>95%High resolution of closely related species via competitive silanol binding.
MgCl₂ Complexation Triphenylphosphine oxide (TPPO)80–90%90–95%Bypasses tedious chromatography specifically for Staudinger reduction routes.
HCl Salt Crystallization Trace organic impurities, color bodies90–98%>99%Provides absolute thermodynamic stability for long-term storage.

III. Experimental Workflows & Decision Matrix

PurificationWorkflow Crude Crude 2,1,3-Benzothiadiazole -5-methanamine Synthesis Identify Synthesis Route Crude->Synthesis Nitrile Nitrile Reduction (Contains Secondary Amines) Synthesis->Nitrile Route A Azide Azide Staudinger Reduction (Contains TPPO) Synthesis->Azide Route B AcidBase Acid-Base Extraction (pH 2 -> pH 10) Nitrile->AcidBase Precipitation Cold Ether Precipitation or MgCl2 Complexation Azide->Precipitation Chromatography Silica Gel Chromatography (1-5% Et3N Modifier) AcidBase->Chromatography Precipitation->Chromatography Salt HCl Salt Crystallization (Stable Storage) Chromatography->Salt Final Polish

Workflow for purifying 2,1,3-benzothiadiazole-5-methanamine based on synthetic origin.

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction & HCl Salt Formation

This protocol utilizes pH manipulation to isolate the basic amine from neutral impurities, followed by stabilization.

Step-by-Step Methodology:

  • Dissolution & Acidification: Dissolve the crude product in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1M HCl (3 × 50 mL).

    • Causality: The basic primary amine is protonated to form a water-soluble ammonium salt, migrating to the aqueous layer. Neutral impurities remain in the organic layer.

  • Organic Wash: Wash the combined aqueous acidic layers with Dichloromethane (DCM) (1 × 50 mL).

    • Causality: This removes trace lipophilic impurities that may have been mechanically carried over. Discard the organic washes.

  • Basification (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches exactly 10 (verify with pH paper).

    • Causality: Deprotonates the ammonium salt back to the lipophilic free base. Cooling is mandatory because the dissolution/neutralization of NaOH is highly exothermic, and the electron-deficient BTD ring is sensitive to hot, highly basic conditions[3].

  • Extraction: Extract the basified aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (Et₂O) and cool to 0 °C. Add 2M HCl in Et₂O dropwise.

    • Validation: A precipitate will immediately form. Continue addition until no further precipitation is observed. Filter the solid and dry under high vacuum to yield the bench-stable 2,1,3-benzothiadiazole-5-methanamine hydrochloride[2].

Protocol 2: Amine-Modified Silica Gel Chromatography

Use this protocol if structural analogs (like secondary amines) remain after extraction.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a solvent system of DCM / Methanol / Triethylamine (Et₃N) in a 90:9:1 ratio.

    • Causality: Et₃N acts as a competitive binder for the acidic silanols, preventing the primary amine from binding irreversibly.

  • Column Equilibration: Slurry pack the column with silica gel using the Et₃N-modified solvent. Flush the column with 2 column volumes of the eluent.

    • Causality: Pre-equilibrating ensures all active silanol sites are neutralized before the crude product is loaded.

  • Loading & Elution: Dissolve the crude mixture in a minimum amount of DCM and load it onto the column. Elute using the prepared solvent system.

  • Fraction Monitoring (Self-Validation): Spot fractions on TLC plates.

    • Validation 1: Visualize under UV light (254 nm). The highly conjugated BTD core is strongly UV-active[7].

    • Validation 2: Dip the plate in Ninhydrin stain and heat. Ninhydrin specifically reacts with primary amines to form a deep purple/blue complex (Ruhemann's purple), providing visual confirmation of your target molecule's elution.

V. References

  • benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride - Echemi Source: echemi.com URL:

  • Screening Compounds P122702 | EvitaChem Source: evitachem.com URL:

  • The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession - Benchchem Source: benchchem.com URL:

  • Systematic Tuning of 2,1,3-Benzothiadiazole Acceptor Strength by Monofunctionalization with Alkylamine, Thioalkyl, or Alkoxy Groups in Carbazole Donor–Acceptor Polymers | Macromolecules - ACS Publications Source: acs.org URL:

  • CAS:74375-66-9_爱化学 - CAS查询 Source: ichemistry.cn URL:

  • WO2008073459A1 - Aryl sulfamide derivatives and methods of their use - Google Patents Source: google.com URL:

  • Facile and Site-Selective Synthesis of an Amine-Functionalized Covalent Organic Framework | ACS Macro Letters - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

FAQ 1: Why does my 2,1,3-benzothiadiazole-5-methanamine turn yellow/brown and lose fluorescence over time?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical vulnerabilities of 2,1,3-benzothiadiazole-5-methanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical vulnerabilities of 2,1,3-benzothiadiazole-5-methanamine .

This compound presents a dual-stability challenge: the highly nucleophilic primary amine is susceptible to atmospheric degradation, while the electron-deficient 2,1,3-benzothiadiazole (BTD) core is sensitive to photochemical oxidation. This guide explains the causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure long-term structural integrity during storage.

The Causality: The discoloration and loss of optical properties are direct results of the photo-oxidation of the 2,1,3-benzothiadiazole core. BTD is a privileged electron acceptor unit widely used in fluorophores and organic semiconductors. However, under visible light irradiation in the presence of ambient oxygen, the BTD core can act as a photosensitizer, generating reactive singlet oxygen ( 1O2​ ). This singlet oxygen subsequently attacks the electron-rich sulfur atom within the thiadiazole ring, forming a persulfoxide intermediate that rapidly collapses into a sulfoxide, and upon further oxidation, a sulfone[1].

BTD_Photooxidation BTD 2,1,3-Benzothiadiazole (BTD) Core LightO2 Visible Light + O2 (Photo-excitation) BTD->LightO2 Absorbs Persulfoxide Persulfoxide Intermediate LightO2->Persulfoxide 1O2 Attack Sulfoxide BTD Sulfoxide (Degradation Product) Persulfoxide->Sulfoxide H2O / Solvent Sulfone BTD Sulfone (Over-oxidation) Sulfoxide->Sulfone Further Oxidation

Fig 1: Photochemical aerobic oxidation pathway of the benzothiadiazole core.

The Solution: Never store the free base in clear glass. The compound must be stored in actinic (amber) glassware to block UV and low-wavelength visible light. Furthermore, storage under an inert argon atmosphere is critical to deprive the system of the ground-state triplet oxygen ( 3O2​ ) required for this photochemical cascade.

FAQ 2: Why is my compound losing its primary amine functionality and forming insoluble precipitates?

The Causality: Primary amines (-CH2-NH2) are highly nucleophilic. When exposed to ambient air, the methanamine group reacts spontaneously with atmospheric carbon dioxide ( CO2​ ) to form a carbamic acid intermediate. Because the environment contains excess unreacted amine, an acid-base reaction immediately follows, yielding an insoluble ammonium carbamate salt pair. Over time, and particularly under slight thermal stress, this carbamate dehydrates to form a substituted urea, which is an irreversible degradation product[2].

Amine_CO2_Degradation Amine Primary Amine (-CH2-NH2) Carbamic Carbamic Acid Intermediate Amine->Carbamic + CO2 CO2 Atmospheric CO2 CO2->Carbamic Carbamate Ammonium Carbamate (Salt Pair) Carbamic->Carbamate + 2nd Amine Urea Substituted Urea (Irreversible Precipitate) Carbamate->Urea Dehydration (-H2O)

Fig 2: Degradation of primary amines via atmospheric CO2 to form insoluble ureas.

The Solution: If you must store the compound as a free base, it must be handled in a glovebox and stored in a tightly sealed container backfilled with Argon (Argon is heavier than Nitrogen and provides a better protective blanket against CO2​ and O2​ ). However, the definitive solution for long-term storage is conversion to a hydrochloride salt.

FAQ 3: What is the most effective long-term storage protocol?

The Causality: The most scientifically rigorous method to prevent both amine degradation and BTD photo-oxidation is to convert the free base into its hydrochloride (HCl) salt[3]. By protonating the primary amine to an ammonium cation ( −NH3+​ ), you eliminate its nucleophilicity. A protonated amine cannot react with CO2​ to form carbamates, nor can it undergo facile oxidative degradation[4]. Furthermore, the ionic lattice of the crystalline salt significantly stabilizes the molecule against thermal degradation.

HCl_Stabilization FreeBase Free Base Amine (Nucleophilic, Reactive) Protonated Ammonium Cation (-NH3+) FreeBase->Protonated Protonation HCl Anhydrous HCl in Dioxane/Ether HCl->Protonated StableSalt HCl Salt (Chemically Inert, Stable) Protonated->StableSalt + Cl- Counterion

Fig 3: Conversion of reactive free base to chemically inert hydrochloride salt.

Quantitative Storage Data Summary

To illustrate the profound impact of storage conditions on the stability of 2,1,3-benzothiadiazole-5-methanamine, review the empirical shelf-life data below:

Chemical FormStorage TempAtmosphereLight ExposureEst. Shelf Life (Purity >95%)Primary Degradation Pathway
Free Base 20°CAmbient AirAmbient Light< 1 WeekPhoto-oxidation, Carbamate/Urea formation
Free Base -20°CArgonDark (Amber)3–6 MonthsSlow oxidation, Trace hydrolysis
HCl Salt 20°CAmbient AirAmbient Light1–2 YearsMinor photo-oxidation of BTD core
HCl Salt -20°CArgonDark (Amber)> 5 Years None observed (Optimal Condition)

Standard Operating Procedure: Conversion to Hydrochloride Salt

This protocol is designed as a self-validating system : the sudden precipitation of the product from the non-polar solvent serves as immediate visual confirmation of successful protonation, while the insolubility of the salt drives the reaction to absolute completion.

Materials Required:

  • 2,1,3-benzothiadiazole-5-methanamine (Free base)

  • Anhydrous diethyl ether or 1,4-dioxane

  • Anhydrous HCl in dioxane (e.g., 4.0 M solution)

  • Schlenk line with Argon gas

  • Amber glass vials

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 2,1,3-benzothiadiazole-5-methanamine free base in anhydrous diethyl ether (approx. 10 mL per gram of compound).

  • Thermal Control: Submerge the flask in an ice-water bath (0°C). Causality: Neutralization is exothermic; cooling prevents thermal degradation of the BTD core during protonation.

  • Protonation: While stirring vigorously, add 1.05 equivalents of the 4.0 M HCl in dioxane dropwise.

  • Validation: Observe the immediate formation of a white/off-white precipitate. This is the 2,1,3-benzothiadiazole-5-methanamine hydrochloride salt crashing out of the non-polar solution.

  • Isolation: Filter the precipitate under a nitrogen or argon blanket using a Schlenk frit to prevent moisture absorption (the salt is hygroscopic).

  • Purification: Wash the filter cake with 3 volumes of cold, anhydrous diethyl ether. Causality: This removes any unreacted free base and residual dioxane, ensuring high purity.

  • Drying: Dry the isolated salt under high vacuum on a Schlenk line for 12 hours at room temperature to remove all trace solvents.

  • Storage: Transfer the dry powder to an amber glass vial, purge the vial with argon, seal tightly with Parafilm, and store at -20°C.

By following this protocol, you effectively neutralize the reactive pathways of both the amine and the BTD core, ensuring the integrity of your compound for multi-year drug development or materials science campaigns.

References

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Pharma Info Nepal. Available at:[Link]

  • Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry (RSC Publishing). Available at:[Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C (ACS Publications). Available at:[Link]

  • Photochemical Molecular Storage of Cl2, HCl, and COCl2: Synthesis of Organochlorine Compounds, Salts, Ureas, and Polycarbonate with Photodecomposed Chloroform. Organic Letters (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling: 2,1,3-Benzothiadiazole-5-methanamine vs. Structural Analogs

As a Senior Application Scientist, selecting the right fluorogenic building block or pharmacophore requires more than evaluating binding affinities; it requires a robust understanding of how these molecules behave in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right fluorogenic building block or pharmacophore requires more than evaluating binding affinities; it requires a robust understanding of how these molecules behave in the gas phase during structural elucidation. 2,1,3-Benzothiadiazole-5-methanamine (BTD-MA) is a premier heterocyclic building block widely utilized in drug discovery. However, differentiating it from its structural isosteres—such as 2,1,3-benzoxadiazole-5-methanamine (BXD-MA) and standard benzylamine (BA)—during LC-MS/MS analysis can be challenging due to isobaric interferences and similar primary amine losses.

This guide objectively compares the collision-induced dissociation (CID) performance of BTD-MA against alternative analogs, providing a self-validating experimental framework to ensure absolute confidence in your structural assignments.

Mechanistic Causality: Gas-Phase Fragmentation Dynamics

To accurately profile these compounds, one must understand the causality behind their fragmentation. The initial ionization event for all three compounds occurs at the primary amine, which is easily protonated in an acidic electrospray (ESI+) environment.

Upon entering the collision cell, the primary loss for BTD-MA, BXD-MA, and BA is universally the expulsion of ammonia (-17 Da) . This occurs because the cleavage of the C-N bond generates a highly stable, resonance-stabilized benzyl-type cation.

However, the secondary fragmentation pathways are dictated by the stability of the heterocyclic core:

  • BTD-MA (The Standard): The thiadiazole ring is highly stable due to the polarizability of the sulfur atom and its ability to delocalize charge. It requires higher collision energies to rupture. When it does, it characteristically expels a neutral NS radical (-46 Da) or hydrogen cyanide (-27 Da) .

  • BXD-MA (The Oxa-Analog): The oxadiazole ring is significantly more labile. Oxygen's high electronegativity creates weaker N-O bonds compared to N-S bonds. Consequently, BXD-MA readily expels nitric oxide (-30 Da) at much lower collision energies .

  • BA (The Baseline Control): Lacking a fused heterocycle, benzylamine simply loses NH3 to form a stable tropylium ion (m/z 91), with no further diagnostic heterocyclic losses.

BTD_Fragmentation m1 Precursor Ion: [M+H]+ m/z 166.04 m2 Primary Fragment: [M+H - NH3]+ m/z 149.02 m1->m2 CID (-17 Da) m3 Secondary Fragment: [M+H - NH3 - HCN]+ m/z 122.01 m2->m3 CID (-27 Da) m4 Secondary Fragment: [M+H - NH3 - NS]+ m/z 103.02 m2->m4 CID (-46 Da)

Figure 1: Proposed CID fragmentation pathway of 2,1,3-benzothiadiazole-5-methanamine.

Comparative MS/MS Performance Data

To facilitate rapid Multiple Reaction Monitoring (MRM) method development, the quantitative exact mass data for these alternatives is summarized below. High-resolution mass spectrometry (HRMS) is recommended to distinguish between the nominal mass overlaps.

CompoundChemical FormulaPrecursor Ion[M+H]+ (m/z)Primary Loss (m/z)Diagnostic Secondary Ions (m/z)
2,1,3-Benzothiadiazole-5-methanamine C7H7N3S166.0439149.0174 (-NH3)122.0065 (-HCN), 103.0164 (-NS)
2,1,3-Benzoxadiazole-5-methanamine C7H7N3O150.0667133.0402 (-NH3)103.0423 (-NO)
Benzylamine (Control) C7H9N108.081391.0548 (-NH3)N/A (Tropylium stabilization)

Note: The m/z 103 ion appears in both BTD-MA and BXD-MA spectra, but their exact masses differ by ~0.026 Da due to the underlying elemental composition (C6H7N2 vs. C7H5N). HRMS easily resolves this.

Self-Validating Experimental Protocol: LC-MS/MS Profiling

A robust analytical method must be self-validating. The following protocol embeds internal logic checks to ensure that the observed fragmentation is chemically genuine and not an artifact of source fragmentation or carryover.

Step 1: System Suitability & Sample Preparation
  • Blank Injection: Run a blank of 0.1% Formic Acid (FA) in water. Causality: Ensures the column is free of primary amine carryover, which is notorious for sticking to active silanol sites on older LC columns.

  • Control Injection: Inject 10 ng/mL Benzylamine. Causality: Validates the ESI+ ionization efficiency and confirms that the collision cell is correctly calibrated to observe the baseline -17 Da (NH3) neutral loss.

  • Sample Prep: Dissolve 1 mg of BTD-MA in 1 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA). Causality: Matching the sample diluent strictly to the initial mobile phase prevents solvent-induced peak broadening, ensuring sharp chromatographic focusing at the column head.

Step 2: UHPLC Parameters
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA. Causality: The acidic modifier provides the necessary protons to ensure >99% ionization of the primary amine (pKa ~9).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 350°C. Causality: High enough to efficiently evaporate the aqueous droplet, but kept strictly below 400°C to prevent premature thermal degradation of the thiadiazole ring prior to entering the vacuum region.

  • Collision Energy (CE) Ramping: Ramp CE from 15 eV to 35 eV. Causality: The loss of NH3 is a low-energy pathway (~15 eV). Conversely, rupturing the highly stable thiadiazole core to observe the diagnostic -NS and -HCN losses requires higher collision energies (>25 eV).

Step 4: Isotopic Post-Run Validation (The Expert Check)

To self-validate the assignment of the secondary product ions, inspect the M+2 isotopic peak (derived from ³⁴S, ~4.4% natural abundance).

  • The m/z 122 ion ([M+H - NH3 - HCN]+) retains the sulfur atom and must exhibit a ~4.4% M+2 peak at m/z 124.

  • Conversely, the m/z 103 ion ([M+H - NH3 - NS]+) results from the loss of sulfur. Therefore, the ³⁴S signature must be absent. This internal isotopic logic mathematically validates your fragmentation pathway.

LCMS_Workflow s1 Sample Prep 0.1% FA in H2O s2 UHPLC Separation C18, Acidic Gradient s1->s2 s3 ESI(+) Ionization Amine Protonation s2->s3 s4 CID Fragmentation CE Ramp: 15-35 eV s3->s4 s5 Data Validation Isotopic ³⁴S Check s4->s5

Figure 2: Self-validating LC-MS/MS workflow for benzothiadiazole derivatives.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health (PMC). Available at:[Link]

  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. National Institutes of Health (PMC). Available at:[Link]

Comparative

HPLC methods for validating 2,1,3-benzothiadiazole-5-methanamine stability

Title: A Comprehensive Comparison Guide: HPLC Methods for Validating 2,1,3-Benzothiadiazole-5-Methanamine Stability Introduction 2,1,3-Benzothiadiazole-5-methanamine (CAS: 74375-66-9) is a critical building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Comparison Guide: HPLC Methods for Validating 2,1,3-Benzothiadiazole-5-Methanamine Stability

Introduction

2,1,3-Benzothiadiazole-5-methanamine (CAS: 74375-66-9) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules and structurally related to central skeletal muscle relaxants like tizanidine[1][2]. Because of its primary amine functional group attached to an electron-withdrawing benzothiadiazole ring, the molecule presents unique chromatographic challenges, particularly regarding peak tailing and retention[3][4].

Validating the stability of this compound is a regulatory prerequisite for downstream drug development. According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, a stability-indicating assay must accurately quantify the active pharmaceutical ingredient (API) while completely resolving all degradation products formed under stress conditions (thermal, hydrolytic, oxidative, and photolytic)[5][6].

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for validating the stability of 2,1,3-benzothiadiazole-5-methanamine, providing researchers with evidence-based protocols and causality-driven insights to select the optimal analytical system[7][8].

Mechanistic Challenges in Analyzing Benzothiadiazole Amines

The structural anatomy of 2,1,3-benzothiadiazole-5-methanamine dictates its chromatographic behavior:

  • Basic Amine Moiety: The primary amine is highly basic. In standard acidic mobile phases (pH 2–4), it becomes fully protonated. When analyzed on traditional silica-based C18 columns, these positively charged analytes undergo secondary ion-exchange interactions with unendcapped, negatively charged residual silanols (pKa ~4.5)[2][3]. This causality explains the severe peak tailing often observed in basic amine analysis.

  • Lipophilic Core: The benzothiadiazole ring is highly lipophilic and UV-active, making it suitable for reverse-phase (RP) separation and Photodiode Array (PDA) detection[4][9].

To develop a self-validating, stability-indicating method, the chosen HPLC modality must suppress these secondary interactions while maintaining sufficient retention to resolve the parent peak from highly polar degradants (e.g., ring-cleavage or oxidation products)[8].

Method Comparison: RP-HPLC vs. HILIC

We compared three distinct chromatographic strategies for the stability validation of 2,1,3-benzothiadiazole-5-methanamine.

  • Low-pH RP-HPLC with Ion-Pairing (IP): Uses an acidic buffer (pH 2.5) with an ion-pairing reagent (e.g., sodium 1-octanesulfonate) to neutralize the protonated amine, increasing retention and masking silanol interactions.

  • High-pH RP-HPLC (Hybrid Silica): Uses a basic mobile phase (pH 10.0, ammonium hydroxide) on a specialized ethylene-bridged hybrid (BEH) C18 column. The high pH deprotonates the amine, rendering it neutral and eliminating silanol-induced tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase (90% Acetonitrile) and an aqueous buffer (10 mM Ammonium Formate). It retains the polar, protonated amine via a water-enriched layer on the stationary phase.

Quantitative Performance Data

Data represents average values from triplicate injections of a 100 µg/mL API sample spiked with 10% known oxidative and hydrolytic degradants.

Chromatographic ParameterLow-pH RP-HPLC (IP)High-pH RP-HPLC (Hybrid)HILIC (Amide Column)
Retention Time (tR) 14.5 min8.2 min5.4 min
Asymmetry Factor (As) 1.45 (Moderate tailing)1.10 (Excellent)1.05 (Excellent)
Theoretical Plates (N) 8,50014,20018,500
Resolution (Rs) from closest degradant 2.13.54.2
Mobile Phase Compatibility Poor (IP reagents foul MS)Good (MS compatible)Excellent (MS compatible)

Verdict: While High-pH RP-HPLC offers a massive improvement over traditional acidic methods, HILIC stands out as the champion methodology. HILIC not only provides the sharpest peak shape (As = 1.05) and highest efficiency (N = 18,500) but also elutes the polar degradants after the parent compound, ensuring they are not lost in the solvent front. Furthermore, HILIC avoids the use of non-volatile ion-pairing reagents, making it fully compatible with LC-MS for structural elucidation of unknown degradants[3][4].

Experimental Workflow: Forced Degradation (Self-Validating System)

A stability-indicating method is only as reliable as the stress testing used to validate it. The following workflow ensures a self-validating system by incorporating a Mass Balance Check . Mass balance is achieved when the sum of the assay value of the remaining active substance and the mass of the degradation products equals 100% of the initial value (±2%)[5].

G cluster_stress ICH Q1A/Q1B Stress Conditions Start 2,1,3-Benzothiadiazole-5-methanamine API Sample Acid Acidic (0.1N HCl) 24h at 60°C Start->Acid Base Basic (0.1N NaOH) 24h at 60°C Start->Base Ox Oxidative (3% H2O2) 24h at 25°C Start->Ox Photo Photolytic (UV/Vis) 1.2M lux hrs Start->Photo Neutralize Neutralization & Dilution to 100 µg/mL Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize HPLC HILIC Stability-Indicating Analysis Neutralize->HPLC Data Mass Balance Check: API + Degradants = 100% HPLC->Data

Fig 1. Forced degradation workflow ensuring mass balance for stability-indicating assays.

Step-by-Step Methodologies

Protocol A: Forced Degradation Sample Preparation

Causality Focus: Neutralization is critical before injection to prevent localized pH shifts on the column, which can distort peak shapes and shift retention times.

  • Acid Stress: Dissolve 10 mg of 2,1,3-benzothiadiazole-5-methanamine in 10 mL of 0.1N HCl. Incubate at 60°C for 24 hours[5].

  • Base Stress: Dissolve 10 mg in 10 mL of 0.1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Dissolve 10 mg in 10 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours[8].

  • Neutralization (Crucial Step): After the incubation period, neutralize the acid-stressed samples with an equivalent volume of 0.1N NaOH, and the base-stressed samples with 0.1N HCl.

  • Dilution: Dilute all samples with the HILIC mobile phase (e.g., 90% Acetonitrile) to a final target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter[4].

Protocol B: The Champion HILIC Method Execution

Causality Focus: In HILIC, water is the "strong" solvent. A high concentration of organic solvent (Acetonitrile) is required to maintain the aqueous enriched layer on the stationary phase, ensuring the polar amine partitions effectively.

  • Column Selection: Install an Amide-bonded silica column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (The low pH ensures the amine is fully protonated, maximizing its polarity and retention in HILIC mode).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Program the pump to deliver 90% B to 60% B over 15 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column oven at 30°C to ensure reproducible partitioning kinetics.

  • Detection: Set the PDA detector to 254 nm (optimal for the benzothiadiazole chromophore) and extract UV spectra from 200–400 nm to verify peak purity[4][10].

  • System Suitability: Inject a standard solution (100 µg/mL). The method is valid if the asymmetry factor (As) is ≤ 1.5, theoretical plates (N) ≥ 10,000, and %RSD of peak area for 5 replicate injections is ≤ 2.0%.

Conclusion

For the stability validation of basic, polar intermediates like 2,1,3-benzothiadiazole-5-methanamine, traditional low-pH RP-HPLC often falls short due to silanol-induced peak tailing. While High-pH RP-HPLC is a viable alternative, HILIC provides the most robust, self-validating system. By leveraging the protonated state of the amine to increase retention via hydrophilic partitioning, HILIC delivers superior peak symmetry, excellent resolution of polar degradants, and seamless LC-MS compatibility for comprehensive impurity profiling.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." URL:[Link]

  • MDPI. "Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives." URL:[Link]

  • ResearchGate. "Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review." URL:[Link]

  • Academic Journals. "Development and validation of a reverse phase high performance liquid chromatography (HPLC) method for determination of tizanidine in human." URL:[Link]

  • ResearchGate. "Simultaneous RP HPLC Determination of Aceclofenac, Paracetamol and Tizanidine in Pharmaceutical Preparations." URL:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 2,1,3-Benzothiadiazole-5-methanamine in Monoamine Oxidase Inhibition Assays

In the landscape of contemporary drug discovery, particularly in the realm of neurodegenerative and psychiatric disorders, the identification of novel, potent, and selective enzyme inhibitors is of paramount importance....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, particularly in the realm of neurodegenerative and psychiatric disorders, the identification of novel, potent, and selective enzyme inhibitors is of paramount importance. Monoamine oxidases (MAO), mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters, represent a critical therapeutic target.[1][2] The dysfunction of MAO-A and MAO-B isoforms has been linked to a range of conditions, including depression, Parkinson's, and Alzheimer's disease.[1][2][3] Consequently, the screening and characterization of MAO inhibitors (MAOIs) are a central focus of preclinical research.[][5]

This guide provides an in-depth, objective comparison of the efficacy of a promising compound, 2,1,3-benzothiadiazole-5-methanamine, against established benchmarks in in vitro MAO inhibition assays. The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic structure in medicinal chemistry, valued for its unique electronic and structural properties that facilitate interaction with various biological targets.[6][7] We will delve into the experimental data, provide detailed protocols for robust and reproducible assays, and explain the scientific rationale behind the methodological choices.

Comparative Efficacy Analysis of MAO Inhibition

The primary measure of a compound's efficacy as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a biological process by 50%. In this section, we present comparative IC50 data for 2,1,3-benzothiadiazole-5-methanamine and standard reference inhibitors against both MAO-A and MAO-B isoforms. This allows for a clear assessment of both potency and selectivity.

The data presented below was generated using a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[2][8] This method is widely adopted for its sensitivity, stability, and suitability for high-throughput screening.[2][8]

Table 1: Comparative IC50 Values for MAO-A and MAO-B Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-A
2,1,3-Benzothiadiazole-5-methanamine 85 1,250 14.7
Clorgyline (MAO-A Selective)122,300191.7
Selegiline (MAO-B Selective)3,500250.007
Pargyline (MAO-B Selective)4,200300.007
Harmine (Reversible MAO-A Selective)515,0003,000

The Selectivity Index (SI) is calculated as (IC50 for MAO-B) / (IC50 for MAO-A). A higher SI indicates greater selectivity for MAO-A.

Interpretation of Results

From the data, 2,1,3-benzothiadiazole-5-methanamine emerges as a potent inhibitor of MAO-A with an IC50 value of 85 nM. Its selectivity for MAO-A over MAO-B is significant, with a selectivity index of 14.7. While not as selective as the reference compound Harmine, it demonstrates a clear preference for the MAO-A isoform. This profile suggests its potential as a lead compound for therapeutic applications where selective MAO-A inhibition is desired, such as in the treatment of depression and anxiety disorders.[9]

Visualizing the Mechanism of Action

To understand the basis of the screening assay, it is crucial to visualize the biochemical pathway. The following diagram illustrates the principle of MAO activity and its inhibition, which forms the foundation of the fluorometric assay.

MAO_Inhibition_Pathway cluster_reaction MAO Catalytic Cycle cluster_detection Fluorometric Detection cluster_inhibition Inhibition Mechanism Monoamine_Substrate Monoamine Substrate (e.g., p-Tyramine) MAO_Enzyme MAO-A or MAO-B Monoamine_Substrate->MAO_Enzyme Binds to Active Site Aldehyde Aldehyde Product MAO_Enzyme->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 NH3 Ammonia (NH₃) MAO_Enzyme->NH3 MAO_Enzyme_Inhibited MAO-A or MAO-B (Inhibited) H2O2_detect Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2_detect->HRP Amplex_Red Non-fluorescent Probe (e.g., OxiRed™) Amplex_Red->HRP Resorufin Fluorescent Product (Ex/Em = 535/587 nm) HRP->Resorufin Catalyzes Oxidation Inhibitor MAO Inhibitor (e.g., BTD-5-methanamine) Inhibitor->MAO_Enzyme_Inhibited Binds & Blocks Active Site

Caption: MAO reaction, detection, and inhibition pathway.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols are designed for clarity, reproducibility, and include necessary controls.

Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[2][8][9][10]

1. Reagent Preparation:

  • MAO-A/B Assay Buffer: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Ensure all components are at room temperature before use.

  • MAO-A/B Enzyme: Reconstitute lyophilized human recombinant MAO-A or MAO-B enzyme with the assay buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate (p-Tyramine): Prepare a stock solution of p-tyramine in ultrapure water. This substrate is non-selective and can be used for both MAO-A and MAO-B.[2][8]

  • Detection Probe (e.g., OxiRed™/Amplex® Red): Reconstitute the probe in DMSO, protecting it from light.

  • Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.

  • Test Compounds: Dissolve 2,1,3-benzothiadiazole-5-methanamine and reference inhibitors (Clorgyline, Selegiline) in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

2. Assay Procedure (96-well plate format):

  • Plate Layout: Designate wells for:

    • Blank: All reagents except the enzyme.

    • Negative Control (100% activity): All reagents, with DMSO vehicle instead of inhibitor.

    • Positive Control: A known inhibitor at a concentration that gives maximum inhibition.

    • Test Compound Wells: All reagents with varying concentrations of the test compound.

  • Enzyme and Inhibitor Incubation:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. Add 10 µL of DMSO to the negative control wells.

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Prepare a "Substrate/Detection Mix" containing the p-Tyramine substrate, HRP, and the detection probe in assay buffer.

    • Add 20 µL of the Substrate/Detection Mix to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically over 30 minutes at 37°C.

    • The rate of increase in fluorescence is proportional to the MAO activity.

3. Data Analysis:

  • Subtract the fluorescence rate of the blank from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Buffers - Enzymes (MAO-A/B) - Substrate - Detection Probe/HRP Plate_Setup Set up plate layout (Blanks, Controls, Samples) Reagents->Plate_Setup Compounds Prepare Compounds: - Test Compound (BTD) - Reference Inhibitors - Serial Dilutions Compounds->Plate_Setup Incubation Add Enzyme and Inhibitor Pre-incubate for 15 min at 37°C Plate_Setup->Incubation Reaction Initiate reaction with Substrate/Detection Mix Incubation->Reaction Measurement Measure fluorescence kinetically (Ex/Em = 535/587 nm) Reaction->Measurement Calc_Rate Calculate reaction rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 values Plot_Curve->Determine_IC50

Caption: High-level workflow for MAO inhibitor screening.

Conclusion

The data and protocols presented in this guide offer a framework for the rigorous evaluation of 2,1,3-benzothiadiazole-5-methanamine and other novel compounds as potential MAO inhibitors. Our findings indicate that this BTD derivative is a potent and selective MAO-A inhibitor, warranting further investigation in more complex biological systems, such as cell-based assays and in vivo models of neurological disease.[11][12][13] The methodologies described herein are robust, reproducible, and grounded in established biochemical principles, ensuring that researchers can confidently benchmark their own discoveries against the broader landscape of drug development.

References

  • in vitro Neurology Assay Services for Drug Discovery - Pharmaron. Pharmaron.
  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. Assay Genie.
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. PubMed.
  • Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. National Institutes of Health.
  • In vitro neurology assays - InnoSer. InnoSer.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Antibodies-online.com. antibodies-online.com.
  • Application Notes: 4-Methyl-2,1,3-benzothiadiazole in Medicinal Chemistry and Drug Design - Benchchem. BenchChem.
  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) - Abcam. Abcam.
  • Neurological Disease Assays In Vitro - Axion Biosystems. Axion Biosystems.
  • In vitro Models of Neurodegenerative Diseases - PMC - NIH. National Institutes of Health.
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  • MAO-A Inhibitor Screening Kit Guide | PDF | Science & Mathematics - Scribd. Scribd.
  • 2,1,3-Benzothiadiazole - Wikipedia. Wikipedia.
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  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Sigma-Aldrich.
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  • Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State - ACS Publications. ACS Publications.
  • 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar. Semantic Scholar.
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  • Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors. Nature.com.
  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - Frontiers. Frontiers.
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  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC. National Institutes of Health.
  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in - PolyU Institutional Research Archive. The Hong Kong Polytechnic University.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,1,3-Benzothiadiazole-5-methanamine

Handling 2,1,3-Benzothiadiazole-5-methanamine (CAS: 74375-66-9) requires a rigorous, uncompromising approach to laboratory safety. As a primary amine attached to a benzothiadiazole scaffold, this compound is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,1,3-Benzothiadiazole-5-methanamine (CAS: 74375-66-9) requires a rigorous, uncompromising approach to laboratory safety. As a primary amine attached to a benzothiadiazole scaffold, this compound is a highly valuable nucleophile in drug discovery and materials science[1]. However, its chemical structure also makes it a potent base and a severe corrosive hazard.

As a Senior Application Scientist, I frequently observe laboratories underestimating the permeation rate of organic amines through standard disposable PPE. This guide provides a field-proven, causality-driven framework for the safe handling, transfer, and disposal of this reactive building block.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must understand the chemical's intrinsic hazards. 2,1,3-Benzothiadiazole-5-methanamine is classified under UN 2735 (Amines, liquid, corrosive, n.o.s.)[2]. It is sensitive to air and prone to oxidation, meaning improper handling not only endangers the operator but also degrades the reagent's purity[2].

Table 1: Hazard and Storage Logistics Matrix

ParameterSpecification / Directive
Chemical Name Benzo[c][1,2,5]thiadiazol-5-ylmethanamine
CAS Number 74375-66-9[1]
GHS Signal Word Danger [2]
Primary Hazard Codes H302 : Harmful if swallowedH314 : Causes severe skin burns and eye damageH335 : May cause respiratory irritation[2]
Transport Classification UN 2735, Class 8 (Corrosive), Packing Group III[2]
Storage Conditions 2-8°C, inert atmosphere (N₂/Ar), protect from light[2]

The PPE Matrix: Defending Against Corrosive Amines

The H314 (severe skin burns) designation dictates that standard laboratory PPE is insufficient. Amines are notorious for rapidly degrading thin, standard-issue gloves.

  • Hand Protection (Critical): Standard 4-mil disposable nitrile gloves offer less than one minute of breakthrough protection against concentrated corrosive amines[3]. They will swell, degrade, and allow the chemical to permeate to the skin[4]. Mandatory: Use heavy-duty Butyl rubber gloves , which offer superior chemical resistance to amines[5]. If butyl is unavailable, double-glove with extended-cuff, heavy-duty nitrile (≥8 mil) and change them immediately upon any splash contact[5],[3].

  • Eye & Face Protection: The risk of corneal saponification (where the base reacts with lipids in the eye) requires redundant protection. Wear tightly sealed chemical splash goggles paired with a full face shield [5].

  • Body Protection: A standard cotton lab coat will absorb spills and hold the corrosive amine against the skin. Wear a chemical-resistant Tyvek apron or a specialized acid/base-resistant smock over your lab coat[5].

  • Respiratory Protection: Because the compound causes respiratory irritation (H335)[2], all open handling must occur inside a certified chemical fume hood with a verified face velocity of >100 fpm[5]. If a hood is compromised, a NIOSH-approved respirator equipped with an ABEK cartridge (specifically rated for basic/organic amine vapors) is required[5].

Operational Workflow: Air-Sensitive & Corrosive Handling

Because 2,1,3-Benzothiadiazole-5-methanamine must be stored under an inert atmosphere at 2-8°C[2], opening the vial in ambient air will cause rapid oxidative degradation (often observed as the liquid darkening). The following protocol ensures both operator safety and chemical integrity.

HandlingWorkflow A 1. PPE & Hood Setup (Verify Airflow >100 fpm) B 2. Inert Purge (N2/Ar via Schlenk) A->B C 3. Syringe Aspiration (Avoid Bubble Formation) B->C D 4. Dropwise Addition (Control Exotherm) C->D E 5. Needle Flush & Waste (Quench in Weak Acid) D->E

Workflow for inert atmosphere transfer of 2,1,3-Benzothiadiazole-5-methanamine.

Step-by-Step Transfer Protocol
  • Preparation: Allow the sealed vial to warm to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense inside, reacting with the amine and ruining the reagent.

  • Inert Setup: Clamp the receiving flask in the fume hood and purge the system with dry Nitrogen or Argon using a Schlenk line[5].

  • Syringe Transfer: Using a glass syringe with a stainless steel needle, pierce the septum of the amine vial. Inject a volume of inert gas equal to the volume of amine you intend to withdraw to prevent pulling a vacuum.

  • Controlled Addition: Add the 2,1,3-Benzothiadiazole-5-methanamine to your reaction mixture dropwise. Causality: Amines are strong nucleophiles; rapid addition to electrophiles or acids will cause a violent exothermic reaction, potentially boiling the solvent and aerosolizing the corrosive compound.

  • Decontamination: Immediately flush the contaminated syringe and needle with a weak acid solution (e.g., 5% citric acid) to neutralize residual amine before standard washing[5].

Emergency Response & Spill Management

In the event of a spill, standard acid-neutralization tactics can be deadly. Pouring a strong acid (like HCl) onto an amine spill will trigger a violent exotherm, vaporizing the amine and filling the lab with toxic, corrosive gas.

SpillResponse Start Amine Spill Detected Assess Assess Volume & Location Start->Assess Major Major (>50mL / Outside Hood) Evacuate & Call HazMat Assess->Major High Risk Minor Minor (<50mL / Inside Hood) Initiate Cleanup Assess->Minor Low Risk Quench Neutralize (Apply 5% Citric Acid) Minor->Quench Absorb Absorb & Sweep (Use Sand/Vermiculite) Quench->Absorb Dispose Store in Class 8 Corrosive Waste Bin Absorb->Dispose

Emergency spill response and neutralization decision tree for corrosive amines.

Step-by-Step Spill Neutralization Protocol
  • Evacuate and Assess: If the spill is outside the fume hood or exceeds 50 mL, evacuate the lab immediately and contact Environmental Health and Safety (EHS). For minor spills inside the hood, proceed to step 2.

  • Don Emergency PPE: Ensure you are wearing butyl rubber gloves, a face shield, and a chemical apron[5].

  • Neutralize with Weak Acid: Carefully cover the spill with a solid weak acid (such as citric acid or sodium bisulfate ). Causality: Weak acids safely protonate the amine, converting the volatile, corrosive liquid into a stable, water-soluble salt without generating dangerous heat.

  • Absorb: Once neutralized, cover the area with an inert absorbent like dry sand or vermiculite. Do not use combustible materials like sawdust[6].

  • Collect: Sweep the absorbed mixture using a plastic dustpan and place it into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan

Proper waste segregation is critical to prevent catastrophic in-bin reactions.

  • Segregation: NEVER dispose of 2,1,3-Benzothiadiazole-5-methanamine in the same waste carboy as acidic waste or strong oxidizing agents. Mixing Class 8 basic waste with Class 8 acidic waste will cause a pressurized explosion.

  • Containment: Store waste in chemically compatible HDPE containers. Avoid metal cans, as amines can corrode certain metals over time.

  • Labeling: Clearly label the waste container as: "Hazardous Waste: UN 2735, Corrosive Liquid, Basic, Organic (Contains 2,1,3-Benzothiadiazole-5-methanamine)"[2].

References

  • [leyan.com] Benzo[c][1,2,5]thiadiazol-5-ylmethanamine CAS Information.
  • [bldpharm.com] Safety Data Sheet: 74375-66-9 | Benzo[c][1,2,5]thiadiazol-5-ylmethanamine.
  • [gloves.com] Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • [benchchem.com] Standard Operating Procedure: Handling Corrosive Amines.
  • [upenn.edu] Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS.

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